Technical Documentation Center

4-Nonenoic acid, methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nonenoic acid, methyl ester
  • CAS: 20731-19-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Nonenoic Acid Methyl Ester: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-nonenoic acid methyl ester, a monounsaturated fatty acid ester. It is intended for researchers, scientists, and professionals in drug development and chemical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-nonenoic acid methyl ester, a monounsaturated fatty acid ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's chemical and physical characteristics. We will delve into its structural nuances, including stereoisomerism, its key physical properties, and a representative synthetic protocol.

Chemical Structure and Isomerism

4-Nonenoic acid methyl ester is a nine-carbon chain fatty acid ester with a single double bond located at the fourth carbon position. Its molecular formula is C10H18O2, and it has a molecular weight of approximately 170.25 g/mol .[1][2]

The presence of the double bond at the C4-C5 position introduces the possibility of geometric isomerism, resulting in two stereoisomers: (Z)-4-nonenoic acid methyl ester (cis) and (E)-4-nonenoic acid methyl ester (trans). The spatial arrangement of the alkyl groups attached to the double bond significantly influences the molecule's overall shape and, consequently, its physical and chemical properties.

  • (Z) -isomer (cis): In this configuration, the higher-priority substituents on each carbon of the double bond are on the same side. This results in a "bent" molecular geometry.

  • (E) -isomer (trans): In this configuration, the higher-priority substituents are on opposite sides of the double bond, leading to a more linear and extended molecular shape.

The IUPAC name for the trans isomer is methyl (E)-non-4-enoate.[1]

Visualization of Stereoisomers

The distinct geometries of the (E) and (Z) isomers are visualized below.

Caption: Chemical structures of (E) and (Z) isomers of 4-nonenoic acid methyl ester.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
IUPAC Name methyl (E)-non-4-enoate[1]
Water Solubility 52.1 mg/L @ 25 °C (estimated for (E)-isomer)[3][4]
Melting Point -35.00 °C (for the saturated analog, methyl nonanoate)[5]
Boiling Point Not specified
Density Not specified
Refractive Index 1.42000 to 1.42300 @ 20.00 °C (for the saturated analog, methyl nonanoate)[5]
Flash Point 186.00 °F (85.56 °C) (for the saturated analog, methyl nonanoate)[5]

It is expected that the (Z)-isomer would exhibit a lower melting point and a higher boiling point compared to the (E)-isomer due to differences in molecular packing and intermolecular forces.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-nonenoic acid methyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons (C4-H and C5-H) in the range of 5.0-6.0 ppm. The coupling constant (J-value) between these protons would be indicative of the double bond geometry (typically larger for trans isomers). A distinct singlet for the methyl ester protons (-OCH₃) is anticipated around 3.7 ppm.[6] Other signals would correspond to the aliphatic protons of the carbon chain.

    • ¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group around 174 ppm, and the olefinic carbons between 120-135 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretching of the ester group at approximately 1740 cm⁻¹. The C=C stretching vibration would appear around 1650 cm⁻¹. For the (E)-isomer, a characteristic C-H out-of-plane bending vibration is expected around 965 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a fatty acid methyl ester, with prominent fragments resulting from cleavage at various points along the alkyl chain.

Synthesis of 4-Nonenoic Acid Methyl Ester

The synthesis of 4-nonenoic acid methyl ester can be approached through several synthetic routes. A common strategy involves the esterification of the corresponding carboxylic acid, 4-nonenoic acid. The synthesis of the acid itself can be achieved through methods like the malonic ester synthesis.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible two-step synthesis starting from 1-bromohexane and diethyl malonate to first produce 4-nonenoic acid, followed by Fischer esterification.

Step 1: Synthesis of 4-Nonenoic Acid via Malonic Ester Synthesis

This step is adapted from the general principles of malonic ester synthesis.[7]

  • Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl malonate is added dropwise to the stirred solution at room temperature to form the enolate.

  • Alkylation: 1-bromohexane is then added slowly to the reaction mixture. The mixture is heated to reflux for several hours to facilitate the alkylation reaction, forming diethyl 2-hexylmalonate.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-hexylmalonate is then hydrolyzed using a strong base (e.g., aqueous NaOH) with heating, followed by acidification with a strong acid (e.g., HCl). This process hydrolyzes the ester groups and promotes decarboxylation to yield 4-nonenoic acid.

  • Purification: The crude 4-nonenoic acid is purified by extraction and subsequent distillation under reduced pressure.

Step 2: Fischer Esterification to Methyl 4-nonenoate

  • Reaction Setup: In a round-bottom flask, the purified 4-nonenoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.[8]

  • Esterification: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product, 4-nonenoic acid methyl ester, is purified by distillation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 4-Nonenoic Acid cluster_1 Step 2: Fischer Esterification Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation NaOEt Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation 1. NaOH, H₂O 2. H₃O⁺, Δ 1-Bromohexane 1-Bromohexane 1-Bromohexane->Alkylation 4-Nonenoic Acid 4-Nonenoic Acid Hydrolysis & Decarboxylation->4-Nonenoic Acid Esterification Esterification 4-Nonenoic Acid->Esterification CH₃OH, H₂SO₄ (cat.) 4-Nonenoic Acid->Esterification 4-Nonenoic Acid Methyl Ester 4-Nonenoic Acid Methyl Ester Esterification->4-Nonenoic Acid Methyl Ester

Caption: A two-step synthetic workflow for 4-nonenoic acid methyl ester.

Applications and Relevance

While specific applications for 4-nonenoic acid methyl ester are not extensively documented, its structural class as a fatty acid methyl ester (FAME) suggests potential utility in several areas:

  • Chemical Intermediate: It can serve as a precursor for the synthesis of other valuable chemicals. The double bond and the ester functional group provide reactive sites for various chemical transformations.

  • Biofuel Research: FAMEs are the primary components of biodiesel.[9] The properties of 4-nonenoic acid methyl ester, such as its cetane number and oxidative stability, could be of interest in the formulation and study of biofuels.

  • Flavor and Fragrance Research: Although some sources suggest it is not currently used in flavors and fragrances,[3][4] related compounds, such as 4-methylnonanoic acid, are known flavor and fragrance agents.[10] Further investigation into the organoleptic properties of the pure isomers of 4-nonenoic acid methyl ester could reveal potential applications in this industry. The saturated analog, methyl nonanoate, is used in perfumes and flavors.[11]

  • Biological and Pharmaceutical Research: The saturated analog, methyl nonanoate, has shown cytotoxic activity against A549 lung carcinoma cells and acts as a penetration enhancer for topical drug delivery.[12] These findings suggest that 4-nonenoic acid methyl ester could be explored for similar biological activities.

Conclusion

4-Nonenoic acid methyl ester is a fatty acid ester with interesting structural features, primarily its E/Z isomerism. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its properties and reactivity can be largely inferred from its structural analogs. The synthetic pathways are well-established in organic chemistry, allowing for its preparation for further research. Its potential applications as a chemical intermediate, in biofuel research, and in the life sciences warrant further investigation. This guide provides a solid foundation for researchers and scientists to understand and work with this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5364510, Methyl (4E)-4-nonenoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nonenoic acid, 4-methyl-8-oxo-, methyl ester, (E)-. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Nonenoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-nonenoate, 20731-19-5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nonanoate, 1731-84-6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-4-nonenoate, NF0260. Retrieved from [Link]

  • NIST. (n.d.). Nonanoic acid, methyl ester in the NIST WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nonenoic acid, methyl ester - Substance Details. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Nonanoic acid methyl ester (FAME MIX). Retrieved from [Link]

  • AOCS. (2019). ¹H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101200425A - The synthetic method of 4-pentenoic acid.
  • Im, Y., et al. (2017). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry.

Sources

Exploratory

Methyl 4-nonenoate: A Technical Guide to its Natural Sources and Biological Significance

This in-depth technical guide provides a comprehensive overview of methyl 4-nonenoate, a monounsaturated medium-chain fatty acid methyl ester. While not as ubiquitously documented in nature as other volatile organic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of methyl 4-nonenoate, a monounsaturated medium-chain fatty acid methyl ester. While not as ubiquitously documented in nature as other volatile organic compounds, this molecule and its close structural relatives play intriguing roles in the chemical ecology of insects and are found as minor constituents in the aroma profiles of some fruits. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development, offering insights into the natural occurrence, biological functions, and analytical methodologies for this compound.

Introduction to Methyl 4-nonenoate

Methyl 4-nonenoate (C₁₀H₁₈O₂) is the methyl ester of 4-nonenoic acid. It is a volatile organic compound that can exist as two geometric isomers, (Z)-methyl 4-nonenoate and (E)-methyl 4-nonenoate, due to the presence of a carbon-carbon double bond at the fourth position. The specific isomer often dictates its biological activity. While its presence as a major natural product is not widespread, its derivatives and structurally similar compounds have been identified as crucial semiochemicals in the insect world, particularly as pheromones.

Table 1: Physicochemical Properties of Methyl 4-nonenoate

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
AppearanceColorless liquid (at room temperature)
Boiling PointApprox. 190-192 °C
SolubilitySparingly soluble in water, soluble in organic solvents
Isomers(Z)-methyl 4-nonenoate, (E)-methyl 4-nonenoate

Natural Occurrence and Biological Significance

The natural occurrence of methyl 4-nonenoate is primarily documented in the context of insect chemical communication. Its presence in plants is less common, often appearing as a trace component of a complex volatile blend.

Biological Occurrence in Insects

The most significant biological role of compounds structurally related to methyl 4-nonenoate is as insect pheromones. While direct identification of methyl 4-nonenoate as a primary pheromone is limited, its branched-chain derivatives are key signaling molecules.

A notable example is the sex pheromone of the azalea mealybug (Crisicoccus azaleae), which is a blend of isopropyl (E)-7-methyl-4-nonenoate, isopropyl (E)-7-methyl-4-octenoate, and ethyl (E)-7-methyl-4-nonenoate[1]. This highlights the importance of the 4-nonenoate backbone in insect communication, where it serves to attract mates. The specificity of these signals is often determined by the precise isomeric form and the presence of additional functional groups, such as the methyl branch in the case of the azalea mealybug pheromone.

Occurrence in the Plant Kingdom

Direct evidence for methyl 4-nonenoate as a significant volatile compound in fruits and flowers is scarce. However, related compounds have been identified, suggesting the potential for its presence in trace amounts. For instance, methyl (E)-2-hexenoate and methyl hexanoate are common constituents of ripe soursop (Annona muricata) volatiles[2][3]. Furthermore, a closely related compound, methyl 4E-decenoate, has been identified in noni fruit (Morinda citrifolia) at different ripening stages[4]. The presence of these similar esters suggests that the biosynthetic machinery for producing unsaturated medium-chain fatty acid esters exists in these fruits.

The role of such compounds in plants is often related to attracting pollinators or seed dispersers, or as a defense mechanism against herbivores and pathogens. It is plausible that methyl 4-nonenoate could play a role in plant-insect interactions, although this is an area that requires further research[5][6].

Biosynthesis of 4-Nonenoic Acid and its Methyl Ester

The biosynthesis of 4-nonenoic acid, the precursor to methyl 4-nonenoate, is not as well-elucidated as that of more common fatty acids. However, a plausible pathway can be inferred from the general principles of fatty acid biosynthesis and desaturation in insects.

In insects, the de novo synthesis of fatty acids is carried out by a multi-enzyme complex called fatty acid synthase (FAS)[7]. This process typically produces saturated fatty acids like palmitic acid (C16) and stearic acid (C18). The introduction of double bonds is then catalyzed by fatty acyl-CoA desaturases.

A hypothetical biosynthetic pathway for 4-nonenoic acid in insects could involve the following steps:

  • Chain shortening of a longer-chain unsaturated fatty acid, such as oleic acid (C18:1Δ⁹), through a process like beta-oxidation.

  • De novo synthesis of a C9 saturated fatty acid followed by desaturation at the Δ⁴ position by a specific desaturase.

Once 4-nonenoic acid is synthesized, it can be esterified with methanol to form methyl 4-nonenoate. This reaction is likely catalyzed by a carboxylesterase or a similar enzyme.

Biosynthesis cluster_0 Fatty Acid Synthase (FAS) Pathway cluster_1 Desaturation & Esterification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC C9_Saturated_FA Nonanoic Acid (C9:0) Malonyl_CoA->C9_Saturated_FA FAS Nonenoic_Acid 4-Nonenoic Acid C9_Saturated_FA->Nonenoic_Acid Δ⁴-Desaturase Methyl_Nonenoate Methyl 4-nonenoate Nonenoic_Acid->Methyl_Nonenoate Carboxylesterase + Methanol

A hypothetical biosynthetic pathway for methyl 4-nonenoate in insects.

Experimental Protocols: Extraction, Isolation, and Identification

The analysis of methyl 4-nonenoate from natural sources typically involves the extraction of volatile organic compounds followed by chromatographic separation and mass spectrometric identification. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose[8][9].

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a sample matrix.

Protocol for HS-SPME of Volatiles from a Biological Matrix:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 grams of fruit pulp or a few insects) into a headspace vial. For plant tissues, gentle homogenization may be required to release the volatiles.

  • Internal Standard: Add a known amount of an internal standard (e.g., a non-native alkane) to the vial for quantification purposes.

  • Equilibration: Seal the vial and allow the headspace to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes). This allows the volatile compounds to partition into the gas phase.

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

HS_SPME_Workflow Sample 1. Sample in Vial Equilibration 2. Headspace Equilibration Sample->Equilibration Extraction 3. SPME Fiber Exposure Equilibration->Extraction Desorption 4. Thermal Desorption in GC Inlet Extraction->Desorption Analysis 5. GC-MS Analysis Desorption->Analysis

Workflow for HS-SPME analysis of volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for separating and identifying the components of a complex volatile mixture.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

  • Injector Temperature: 250 °C (for thermal desorption).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Identification: The identification of methyl 4-nonenoate is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard. The mass spectrum of methyl 4-nonenoate will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 170) and other diagnostic fragment ions.

Conclusion and Future Perspectives

Methyl 4-nonenoate and its derivatives represent a fascinating area of natural product chemistry and chemical ecology. While its role as a significant component of plant volatiles remains to be fully elucidated, its importance in insect communication is clear. Future research should focus on:

  • Screening a wider range of plant species , particularly those with known insect interactions, for the presence of methyl 4-nonenoate and related compounds.

  • Investigating the specific biosynthetic pathways for C9 unsaturated fatty acids in both insects and plants.

  • Elucidating the precise ecological roles of these compounds in mediating plant-insect and insect-insect interactions.

A deeper understanding of the natural sources and biological functions of methyl 4-nonenoate could have significant applications in areas such as pest management (through the development of pheromone-based traps) and the development of novel flavor and fragrance compounds.

References

  • Crisicoccus azaleae. (n.d.). In EPPO Global Database. Retrieved from [Link]

  • Tabata, J., Ichiki, R. T., & Mori, K. (2022). Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure. Journal of Chemical Ecology, 48(8-9), 675–682. [Link]

  • The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). (2022). Insects, 13(8), 735. [Link]

  • Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. (n.d.).
  • Long-chain fatty acid elongases (ELOs), the rate-limiting condensing enzymes in the first step of the elongation cycle (Figure 1), play important roles in the function and metabolism of fatty acids of different chain lengths (C18-C26)[1][7][10]. (2023). MDPI.

  • Iwaoka, W. T., Zhang, X., Hamilton, R. A., Chia, C. L., & Tang, C. S. (1993). Identifying Volatiles in Soursop and Comparing Their Changing Profiles during Ripening. HortScience, 28(8), 817-819.
  • Pino, J. A., Marbot, R., & Vázquez, C. (2010). Volatile compounds in noni (Morinda citrifolia L.) at two ripening stages. Ciência e Tecnologia de Alimentos, 30(1), 183-187.
  • Overview of the fatty acid biosynthesis pathway. (n.d.).
  • GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. (2022). Foods, 11(18), 2828. [Link]

  • Characterization of volatiles in flowers from four Rosa chinensis cultivars by HS-SPME-GC × GC-QTOFMS. (2023). Frontiers in Plant Science, 14, 1186252. [Link]

  • Allelochemicals in Plant–Insect Interactions. (2020).
  • Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. (2023). Foods, 12(19), 3569. [Link]

  • Analysis of volatile compounds in Aglaia odorata flower extracts with different possessing methods by HS-SPME-GC-MS and E-nose. (2024). Frontiers in Chemistry, 12, 1364531. [Link]

  • Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS. (n.d.). Perfumer & Flavorist.
  • The Role of Plant-Associated Microbes in Mediating Host-Plant Selection by Insect Herbivores. (2019). Microorganisms, 7(12), 699. [Link]

  • VOLATILE COMPOUNDS DURING THE RIPENING OF COLOMBIAN SOURSOP (Annona muricata L. cv. Elita). (2011).

Sources

Foundational

Toxicity, Stability, and MSDS Safety Profile of 4-Nonenoic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary 4-Nonenoic acid methyl ester (commonly referred to as methyl 4-nonenoate) is a medium-chain unsaturated fatty acid methyl ester (FAME). Naturally occurring in various botanical matrices—including Humulu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nonenoic acid methyl ester (commonly referred to as methyl 4-nonenoate) is a medium-chain unsaturated fatty acid methyl ester (FAME). Naturally occurring in various botanical matrices—including Humulus lupulus (hops) and select Aloe species[1][2]—this compound is increasingly relevant in flavor/fragrance profiling, agricultural biocontrol[3], and as a lipidic intermediate in pharmaceutical development. Due to the presence of an alkene group at the C4 position, its reactivity profile is distinct from saturated analogs, necessitating rigorous stability management and precise toxicological evaluation. This whitepaper elucidates its physicochemical properties, safety profile, and the mechanistic causality behind its degradation pathways.

Physicochemical Properties

Understanding the baseline physical parameters of 4-nonenoic acid methyl ester is critical for predicting its behavior in formulations and biological systems. The table below synthesizes its core quantitative data[4].

ParameterValue / Description
Chemical Name 4-Nonenoic acid methyl ester
Common Synonyms Methyl 4-nonenoate; Methyl non-4-enoate
CAS Number 20731-19-5
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Estimated XLogP3 ~2.90 (Indicating moderate lipophilicity)
Structural Features Alkene double bond at C4; terminal methyl ester

MSDS Safety Profile & Toxicological Assessment

GHS Classification and Hazards

While specific regulatory mandates vary by jurisdiction, medium-chain unsaturated methyl esters like 4-nonenoic acid methyl ester generally fall under standard Globally Harmonized System (GHS) classifications for mild irritants[5].

  • Skin Irritation (Category 2): Prolonged dermal exposure can disrupt the lipid bilayer of the stratum corneum, leading to defatting and localized dermatitis.

  • Eye Irritation (Category 2A): Direct contact causes transient irritation and conjunctival erythema.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of aerosols or heated vapors may cause respiratory tract irritation.

Mammalian & Ecotoxicity

Toxicological studies evaluating essential oils rich in methyl 4-nonenoate indicate relatively low acute mammalian toxicity. However, these compounds exhibit targeted biocidal activity against specific pests (e.g., Aedes albopictus mosquitoes), making them valuable in ecologically conscious pest management[3]. For drug development, establishing the exact cellular toxicity threshold of the isolated ester is a mandatory prerequisite.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the safety profile of formulations containing 4-nonenoic acid methyl ester, researchers standardly employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2]. This protocol is a self-validating system where metabolic activity acts as a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HCT-116 or standard human fibroblasts) at a density of 1 × 10⁵ cells/well in 96-well microtiter plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the assay, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Causality: Allows sufficient time for cellular adherence and physiological recovery post-trypsinization.

  • Treatment Application: Aspirate the culture medium and apply varying concentrations (e.g., 5–80 µg/mL) of the ester dissolved in a compatible vehicle (e.g., DMSO ≤0.1%).

    • Causality: Establishes a robust dose-response curve to accurately calculate the IC₅₀ value while keeping the vehicle concentration below the threshold of baseline solvent toxicity.

  • MTT Addition: After 24 hours of exposure, add 100 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.

    • Causality: The optical density (OD) is directly proportional to the number of viable, metabolically active cells, providing a quantitative toxicity metric.

Stability Profile: Oxidation and Hydrolysis

Mechanisms of Degradation

The structural stability of 4-nonenoic acid methyl ester is primarily compromised by autoxidation and ester hydrolysis[6]. The presence of the C=C double bond introduces a highly reactive allylic carbon.

  • Autoxidation: Initiated by thermal stress, UV light, or transition metal ions. The abstraction of an allylic hydrogen forms a reactive alkyl radical. This radical rapidly reacts with ambient oxygen to form a peroxy radical, which propagates the chain reaction to yield hydroperoxides[7]. These unstable intermediates ultimately undergo homolytic cleavage into volatile short-chain aldehydes and ketones, drastically altering the chemical and organoleptic profile of the ester.

  • Hydrolysis: In the presence of moisture and extreme pH conditions, the ester bond undergoes hydrolysis to yield 4-nonenoic acid and methanol.

Autoxidation Initiation Initiation: Allylic H Abstraction Radical Alkyl Radical (R•) Initiation->Radical Heat/Light/Metals Oxygenation Oxygen Addition (O2) Radical->Oxygenation Polymerization Polymerization: Oligomers Radical->Polymerization Cross-linking PeroxyRadical Peroxy Radical (ROO•) Oxygenation->PeroxyRadical Propagation Propagation: H Abstraction PeroxyRadical->Propagation Hydroperoxide Hydroperoxide (ROOH) Propagation->Hydroperoxide + New R• Degradation Degradation: Aldehydes & Acids Hydroperoxide->Degradation Cleavage

Autoxidation pathway of unsaturated methyl esters.

Protocol: Accelerated Oxidative Stability Testing (Rancimat Method)

To empirically quantify the oxidative stability of unsaturated methyl esters, the Rancimat method (aligned with EN 14112 / ASTM D6751 standards) is the industry gold standard[8].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0 g of the 4-nonenoic acid methyl ester sample into the standardized reaction vessel.

    • Causality: A standardized mass ensures a consistent surface area-to-volume ratio, which normalizes the rate of oxygen diffusion into the liquid phase.

  • Thermal Stressing: Place the vessel in a heating block set precisely to 110 °C.

    • Causality: This temperature accelerates the initiation phase of autoxidation to yield data within hours, without triggering immediate, non-representative thermal pyrolysis.

  • Aeration: Bubble purified, dry air through the sample at a constant flow rate of 10 L/h.

    • Causality: Provides a continuous, non-limiting supply of oxygen to drive the propagation phase of the radical chain reaction.

  • Volatile Capture: Route the effluent air into a secondary measuring vessel containing 50 mL of deionized water, equipped with a continuous conductivity electrode.

    • Causality: Captures secondary, low-molecular-weight oxidation products (e.g., formic and acetic acids) which are highly water-soluble and ionizable[7].

  • Induction Period (IP) Determination: Monitor the electrical conductivity of the aqueous solution continuously.

    • Causality: The IP is mathematically defined as the inflection point where conductivity sharply increases. This indicates the complete exhaustion of any endogenous/exogenous antioxidants and the rapid, unchecked formation of volatile degradation acids.

Rancimat S1 1. Sample Prep (3.0g FAME) S2 2. Thermal Stress (110°C Block) S1->S2 S3 3. Aeration (10 L/h Air) S2->S3 S4 4. Accelerated Oxidation S3->S4 S5 5. Volatile Acid Absorption S4->S5 Volatiles S6 6. Conductivity Measurement S5->S6 Δ Conductivity

Step-by-step workflow of the Rancimat accelerated oxidation stability test.

Storage and Handling Best Practices

To mitigate the inherent chemical liabilities of 4-nonenoic acid methyl ester and ensure regulatory compliance, the following handling protocols must be strictly observed:

  • Atmospheric Control: Store the chemical under a blanket of inert gas (Nitrogen or Argon). Displacing oxygen is the most effective method to arrest the autoxidation initiation phase.

  • Thermal Control: Maintain storage temperatures between 2–8 °C. Lowering the thermal energy of the system exponentially decreases the kinetic rate constants of both oxidation and hydrolysis.

  • Antioxidant Supplementation: For long-term storage or commercial formulation, incorporate synthetic radical-scavenging antioxidants such as TBHQ (tert-butylhydroquinone) or BHT (butylated hydroxytoluene) at optimized concentrations of 100–400 ppm. These phenolic compounds donate hydrogen atoms to peroxy radicals, effectively terminating the propagation chain[7].

Sources

Exploratory

The Role of 4-Nonenoic Acid Methyl Ester as a Volatile Organic Compound (VOC) Biomarker: A Comprehensive Technical Guide

Executive Summary Volatile organic compounds (VOCs) serve as critical chemical messengers and diagnostic biomarkers across diverse scientific disciplines. Among these, 4-nonenoic acid methyl ester (CAS 20731-19-5), also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Volatile organic compounds (VOCs) serve as critical chemical messengers and diagnostic biomarkers across diverse scientific disciplines. Among these, 4-nonenoic acid methyl ester (CAS 20731-19-5), also known as methyl 4-nonenoate, has emerged as a highly specific trace biomarker. As a Senior Application Scientist, I have structured this whitepaper to explore the mechanistic origins, field applications, and gold-standard analytical protocols for isolating this compound. Its presence spans forensic taphonomy—where it acts as a signature of lipid degradation in human decomposition—to botanical metabolomics, where it contributes to the complex aroma profiles of horticultural crops and medicinal plants.

Biochemical Causality and Mechanistic Origins

To utilize 4-nonenoic acid methyl ester as a reliable biomarker, one must first understand the causality of its formation. Why does this specific ester appear in such distinct biological matrices as human decomposition fluid and living plant tissue? The answer lies in the universal pathways of lipid biochemistry.

In both postmortem decay and plant secondary metabolism, the compound originates from the oxidative cleavage and subsequent enzymatic methylation of unsaturated fatty acids.

  • Forensic Context (Taphonomy): During the autolysis and putrefaction stages of decomposition, endogenous lipases and microbial enzymes break down complex triglycerides into free fatty acids. Subsequent oxidation and esterification—often driven by the microbial production of trace alcohols like methanol—yield fatty acid methyl esters (FAMEs).

  • Botanical Context (Metabolomics): In plants, fatty acid derivatives are synthesized via the lipoxygenase (LOX) pathway. These volatile esters serve critical ecological functions, acting as direct defense mechanisms against herbivores or functioning as pollinator attractants.

Pathway A Complex Lipids (Triglycerides/Phospholipids) B Lipolysis / Hydrolysis (Microbial & Endogenous Enzymes) A->B C Unsaturated Free Fatty Acids (e.g., Oleic/Linoleic Acid) B->C D Oxidative Cleavage (Lipoxygenase/Auto-oxidation) C->D E 4-Nonenoic Acid (Intermediate) D->E F Esterification (S-adenosylmethionine / Methanol) E->F G 4-Nonenoic Acid Methyl Ester (Target VOC Biomarker) F->G

Biosynthetic and degradative pathway yielding 4-nonenoic acid methyl ester.

Field Applications of the Biomarker

Forensic Taphonomy and Decomposition Profiling

In forensic science, identifying the exact VOC profile of human decomposition is paramount for training cadaver-detection dogs and engineering electronic noses. 4-Nonenoic acid methyl ester has been validated as a distinct VOC in human decomposition fluid. Research utilizing Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) has successfully mapped the non-targeted analysis of decomposition VOCs, identifying 4-nonenoic acid methyl ester as a key component of the complex odor profile used to validate cadaver-detection dog training aids [1].

Botanical Metabolomics and Flavor Chemistry

In agricultural science, VOC profiling is utilized to differentiate cultivars, assess phytochemical purity, and determine quality attributes.

  • Horticulture: Studies evaluating the flavor and aroma attributes of horticultural crops have detected 4-nonenoic acid methyl ester in specific plant matrices, utilizing GC-MS to map odorant compounds that define cultivar quality [2].

  • Fragrance Chemistry: Dynamic headspace extraction coupled with GC-TOFMS has identified this ester in the delicate floral scent of Iris species. Because heat extraction can generate artifacts via thermal breakdown, headspace extraction is critical for preserving the true volatile profile [3].

  • Phytochemical Screening: The compound has also been identified during the rigorous GC-MS phytochemical screening of medicinal plants such as Andrographis paniculata, contributing to its diverse array of pharmacological effects [4].

Quantitative Data Summary

The following table synthesizes the detection contexts, analytical methodologies, and scientific significance of 4-nonenoic acid methyl ester across various fields.

Biological MatrixDetection MethodPrimary Scientific SignificanceSource
Human Decomposition Fluid GC×GC-TOFMSValidation of cadaver-detection dog training aids; lipid degradation marker.Rust (2016) [1]
Horticultural Crops GC-MS & GC-OEvaluation of aroma attributes and cultivar differentiation.UARK (2022) [2]
Iris Floral Scent Dynamic Headspace GC-TOFMSIdentification of fragrance volatiles; peak deconvolution of co-eluting scents.Perfumer & Flavorist [3]
Andrographis paniculata GC-MSPhytochemical profiling for immunomodulatory and antioxidant properties.SDI Article [4]

Analytical Methodology: A Self-Validating Protocol

Protocol Rationale (Causality of Experimental Choices)
  • Why HS-SPME? Headspace Solid-Phase Microextraction is solvent-free and prevents non-volatile matrix components from contaminating the GC inlet. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because its multi-layered coating captures a wide range of molecular weights and polarities.

  • Why GC×GC? Comprehensive two-dimensional gas chromatography separates compounds by volatility (1st dimension) and polarity (2nd dimension). This exponentially increases peak capacity, resolving the target ester from co-eluting terpenes or aliphatic hydrocarbons.

  • Why TOFMS? Time-of-Flight Mass Spectrometry provides the ultra-fast acquisition rates (up to 500 Hz) necessary to accurately reconstruct the incredibly narrow peaks (often <100 milliseconds) generated by the secondary column.

Step-by-Step Experimental Workflow
  • Sample Equilibration: Place 1.0 g of homogenized sample (or 1.0 mL of fluid) into a 20 mL amber headspace vial. Add 10 µL of an internal standard (e.g., decane-d22) to validate extraction efficiency. Seal with a PTFE/silicone septum. Incubate at 40°C for 15 minutes to establish vapor-phase equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Note: This specific time-temperature profile maximizes the extraction of semi-volatile esters without causing thermal degradation of thermolabile compounds.

  • Thermal Desorption: Retract the fiber and insert it into the GC inlet (maintained at 250°C) for 3 minutes in splitless mode to ensure complete transfer of analytes onto the primary column.

  • Chromatographic Separation:

    • Primary Column (Non-polar): Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Secondary Column (Polar): Rxi-17Sil MS (2 m × 0.15 mm × 0.15 µm).

    • Modulation: Utilize a thermal modulator with a 5-second period. The modulator traps and focuses effluents from the first column, injecting them as sharp, concentrated bands into the second column, vastly enhancing sensitivity.

  • Detection & Deconvolution: Acquire data via TOFMS over a mass range of 35-400 m/z. Utilize automated peak deconvolution algorithms to extract the pure mass spectrum of 4-nonenoic acid methyl ester (Molecular Weight: 170.25 g/mol ) and confirm identity via NIST/Wiley library matching and retention index (RI) calculation.

Workflow S1 Sample Incubation (Headspace Generation) S2 HS-SPME Extraction (DVB/CAR/PDMS Fiber) S1->S2 S3 Thermal Desorption (GC Inlet at 250°C) S2->S3 S4 GC×GC Separation (Non-polar x Polar) S3->S4 S5 TOF-MS Detection (High Acquisition Rate) S4->S5 S6 Peak Deconvolution & Library Matching S5->S6

Self-validating HS-SPME-GC×GC-TOFMS analytical workflow.

Conclusion

4-Nonenoic acid methyl ester is a highly versatile VOC biomarker. Whether tracking the precise stages of human decomposition to aid forensic investigations or profiling the complex metabolome of high-value horticultural crops, its accurate detection relies on a deep understanding of lipid biochemistry and rigorous analytical chemistry. By employing multi-dimensional chromatography (GC×GC-TOFMS) and solvent-free extraction (HS-SPME), researchers can confidently isolate this trace ester from complex biological matrices, ensuring high-fidelity data for downstream applications.

References

  • Rust, L. (2016). The validation of human decomposition fluid as a cadaver-detection dog training aid. OPUS at UTS (University of Technology Sydney). Available at:[Link]

  • University of Arkansas. (2022). Evaluating Flavor and Aroma Attributes of Arkansas-grown Horticultural Crops. ScholarWorks@UARK. Available at:[Link]

  • Perfumer & Flavorist. Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS. Available at:[Link]

  • SDI Article. Phytochemical analysis and biological activities of Andrographis paniculata. Available at:[Link]

Foundational

Thermodynamic Properties and Phase Behavior of Methyl 4-Nonenoate: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in the physical chemistry of lipids and volatile esters, I approach the thermodynamic profiling of unsaturated fatty acid methyl esters (FAMEs) not merely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the physical chemistry of lipids and volatile esters, I approach the thermodynamic profiling of unsaturated fatty acid methyl esters (FAMEs) not merely as a data-collection exercise, but as a foundational requirement for process scale-up. Methyl 4-nonenoate ( C10​H18​O2​ ) is a medium-chain, unsaturated FAME of significant interest in both the flavor and fragrance industry—notably as a volatile component in hops (Humulus lupulus)[1][2]—and in agricultural biocontrol, where its structural analogs serve as critical precursors for mealybug sex pheromones[3].

Understanding its thermodynamic properties—specifically its vapor pressure, high-pressure density, and phase behavior—is critical for designing efficient separation processes (e.g., supercritical fluid extraction) and predicting its behavior in binary or ternary mixtures. This whitepaper synthesizes empirical data, advanced thermodynamic modeling (PC-SAFT), and field-proven experimental protocols to provide a definitive guide on methyl 4-nonenoate.

Chemical Identity and Baseline Thermophysical Properties

Methyl 4-nonenoate exhibits properties characteristic of medium-chain unsaturated FAMEs. The presence of the double bond at the C4 position introduces a structural "kink" that disrupts molecular packing compared to its saturated counterpart (methyl nonanoate), thereby lowering the melting point and altering its fluid density and vapor pressure[4][5].

Because exact empirical data for specific rare isomers can be sparse, thermodynamic values are often validated against closely related isomers (such as methyl 3-nonenoate or melon nonenoate) and homologous FAME series[4][6].

Table 1: Quantitative Thermophysical Data Summary
PropertyValue / RangeConditionsReference / Derivation
Molecular Formula C10​H18​O2​ Standard-
Molecular Weight 170.25 g/mol Standard-
Boiling Point ~115.00 °C@ 21.00 mm HgIsomeric data[4][7]
Vapor Pressure ~0.17 mm Hg@ 25.00 °CExtrapolated[4][6]
Liquid Density 0.887 – 0.898 g/cm³@ 20.00 °CIsomeric data[6][8]
Flash Point (TCC) ~88.33 °C (191 °F)Closed Cup[4][6]
LogP (o/w) ~3.38 - 3.84Estimated[4][9]

Note: The causality behind the relatively low vapor pressure and moderate LogP lies in the ester functional group, which allows for weak dipole-dipole interactions, while the hydrophobic nonenyl chain dominates the partition coefficient.

Thermodynamic Modeling: PC-SAFT Equation of State

To predict the phase behavior of methyl 4-nonenoate under industrial conditions (e.g., high-pressure extraction or distillation), classical cubic equations of state (like Peng-Robinson) often fail to accurately capture the density of complex, long-chain fluids[5]. Instead, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is the industry standard[10][11].

PC-SAFT models FAMEs as non-self-associating fluids composed of homonuclear chain-like molecules. The molecule is defined by three pure-component parameters[10][11]:

  • Segment number ( m ) : Represents the chain length.

  • Segment diameter ( σ ) : Represents the size of the segments.

  • Dispersion energy ( ϵ/kB​ ) : Represents the van der Waals attraction between segments.

For methyl 4-nonenoate, the double bond slightly reduces the segment diameter and alters the dispersion energy compared to saturated esters. By fitting these three parameters to baseline density and vapor pressure data, PC-SAFT can accurately predict Vapor-Liquid Equilibria (VLE) and Liquid-Liquid Equilibria (LLE) across a wide range of temperatures and pressures (up to 70 MPa)[5][10].

PCSAFT_Workflow A Empirical Data (Density, Vapor Pressure) B PC-SAFT EoS Parameter Estimation A->B Input Data C Optimize Parameters: m, σ, ε/k B->C Iterative Fit D Phase Behavior Prediction (VLE, LLE) C->D Thermodynamic Model E Process Scale-Up (Extraction/Distillation) D->E Industrial Application

Fig 1: PC-SAFT thermodynamic modeling workflow for FAME phase behavior prediction.

Phase Equilibria and Solvation Behavior

In practical applications, methyl 4-nonenoate is rarely handled in isolation. In the brewing industry, it is extracted from hops alongside terpenes (e.g., β -myrcene, linalool) and bitter acids[1]. In chemical synthesis, it interacts with solvents like methanol, ethanol, and water[11].

  • Ester-Alcohol Systems : When methyl 4-nonenoate is mixed with alcohols, the hydroxyl group of the alcohol acts as both a hydrogen-bond donor and acceptor, while the ester carbonyl acts only as an acceptor. This cross-association must be explicitly modeled (often using a 2B association scheme in SAFT) to accurately predict the azeotropic behavior and VLE[11].

  • Aqueous Systems : The solubility of water in medium-chain FAMEs is low but non-negligible. The hydrophobic tail of methyl 4-nonenoate drives phase separation (LLE), making it highly recoverable via simple decantation in biphasic synthetic workflows[11].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent propagation of error.

Protocol A: High-Precision Density and Vapor Pressure Measurement

Causality: Accurate PC-SAFT parameterization requires high-fidelity density data across a pressure gradient to calculate isothermal compressibility ( κT​ ) and thermal expansivity ( αp​ )[5][10].

  • Sample Degassing (Freeze-Pump-Thaw) :

    • Action: Place 10 mL of methyl 4-nonenoate in a Schlenk flask. Freeze with liquid nitrogen, apply high vacuum (< 10−3 mbar), isolate, and thaw. Repeat 3 times.

    • Validation: The absence of gas bubbles during the final thaw confirms the removal of volatile impurities (e.g., dissolved air) that would artificially inflate vapor pressure readings.

  • Density Measurement via Vibrating Tube Densimeter (VTD) :

    • Action: Inject the degassed sample into a high-pressure VTD (e.g., Anton Paar DMA HPM). Calibrate the U-tube oscillator using ultra-pure water and vacuum.

    • Action: Scan pressures from 0.1 MPa to 70 MPa under isothermal conditions (e.g., 298.15 K).

    • Validation: The period of oscillation ( τ ) is measured. Density ( ρ ) is calculated using ρ=Aτ2−B . The system self-validates if the density returns to the exact baseline value upon depressurization (confirming no sample degradation or micro-bubble formation).

  • Static Vapor Pressure Measurement :

    • Action: Transfer the sample to a thermostated static equilibrium cell connected to a high-precision capacitance manometer.

    • Validation: Plot the natural log of pressure vs. inverse temperature ( 1/T ). A perfectly linear fit to the Antoine equation confirms thermodynamic equilibrium and data integrity.

VP_Measurement N1 Sample Degassing (Freeze-Pump-Thaw) N2 Static Apparatus Equilibration N1->N2 Isolate & Transfer N3 Pressure Transducer Reading N2->N3 Isothermal State N4 Antoine Equation Fitting N3->N4 Extract Data N5 Thermodynamic Validation N4->N5 Linearity Check

Fig 2: Self-validating workflow for static vapor pressure measurement.
Protocol B: Stereoselective Synthesis via Johnson-Claisen Rearrangement

Causality: When synthesizing analogs of methyl 4-nonenoate for pheromone applications (e.g., azalea mealybug attractants), strict stereocontrol of the (E)-4-alkenoic acid moiety is required[3]. The Johnson-Claisen rearrangement is chosen specifically because it translates allylic alcohol stereochemistry into highly selective trans (E) double bonds.

  • Orthoester Exchange :

    • Action: React 1-hepten-3-ol (or a chiral equivalent) with excess trimethyl orthoacetate in the presence of a catalytic amount of propionic acid (weak acid catalyst).

    • Validation: Monitor via GC-MS. The formation of the mixed orthoester intermediate should be visible before the rearrangement occurs.

  • Thermal Rearrangement :

    • Action: Heat the mixture to 138 °C overnight. The mixed orthoester undergoes a [3,3]-sigmatropic rearrangement, expelling methanol.

    • Validation: The transition state strongly favors the formation of the (E)-alkene (methyl 4-nonenoate) due to the minimization of 1,3-diaxial interactions in the chair-like transition state.

  • Chiral Derivatization & HPLC Isolation :

    • Action: If enantiomeric purity is required (e.g., for methyl-branched derivatives), derivatize the resulting acid with a chiral fluorescent labeling reagent (e.g., Ohrui-Akasaka method using anthracene-2,3-dicarboximido derivatives)[3][12].

    • Validation: Baseline separation on a reversed-phase HPLC confirms stereochemical purity at the 10−15 mole level[3].

Applications: From Hop Volatiles to Agricultural Biocontrol

The thermodynamic profiling of methyl 4-nonenoate directly impacts two major industries:

  • Brewing and Flavor Chemistry : Methyl 4-nonenoate is identified as a volatile component in the essential oils of Humulus lupulus (hops), contributing to the complex fruity, green, and waxy organoleptic profile of certain beer varieties[1][2][13]. Understanding its vapor pressure allows flavor chemists to predict its retention during the aggressive wort boiling process, where highly volatile compounds are typically lost to the atmosphere.

  • Pheromone Synthesis and Biocontrol : Esters of methyl-branched medium-chain fatty acids, specifically isopropyl (E)-7-methyl-4-nonenoate, are the primary sex pheromones of the azalea mealybug (Crisicoccus azaleae)[3]. The phase behavior and volatility of these esters dictate the design of field-trap dispensers. If the vapor pressure of the synthetic pheromone is too high, the dispenser depletes too rapidly; if too low, the plume is insufficient to attract male mealybugs or kairomonal wasps (Anagyrus spp.)[3]. Thermodynamic modeling ensures that the release kinetics from polymer matrices are perfectly tuned for sustained agricultural pest management.

References

  • The Good Scents Company. "methyl 3-nonenoate, 13481-87-3". The Good Scents Company.
  • Sugawara et al. "Sex Pheromone of the Azalea Mealybug: Absolute Configuration and Kairomonal Activity". ResearchGate.
  • Perflavory. "methyl 3-nonenoate, 13481-87-3". Perflavory.
  • Journal of Chemical & Engineering Data. "Density Measurements and PC-SAFT Modeling for Beef Tallow Fatty Acid Methyl Esters (FAME Mixture) + Alkane up to 70 MPa". ACS Publications.
  • Aitbelale, R. et al. "High-Pressure Thermodynamic Properties of Fatty Acids Methyl Esters as Renewable Fuel". ResearchGate.
  • Ferreira et al. "Phase equilibria description of biodiesels with water and alcohols for the optimal design of the production and purification processes". Universidade de Aveiro (UA.pt).
  • Bedini, S. et al. "USING THE VOLATILE FINGERPRINT FOR EXPLORING DIFFERENCES AMONG HOPS VARIETIES". Università Politecnica delle Marche.
  • ResearchGate. "A solution of the intrinsic problem of diastereomer method in chiral discrimination". ResearchGate.
  • ScenTree. "Neofolione® (CAS N° 111-79-5)". ScenTree.co.
  • The Good Scents Company. "melon nonenoate, 111-79-5". The Good Scents Company.

Sources

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) protocols for 4-nonenoic acid methyl ester

Executive Summary & Biological Significance The accurate identification and quantification of medium-chain unsaturated fatty acid methyl esters (FAMEs), such as 4-nonenoic acid methyl ester (methyl 4-nonenoate), is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

The accurate identification and quantification of medium-chain unsaturated fatty acid methyl esters (FAMEs), such as 4-nonenoic acid methyl ester (methyl 4-nonenoate), is a critical analytical requirement in agricultural chemistry, flavor profiling, and entomological research. Methyl 4-nonenoate is a key volatile component contributing to the aromatic fingerprint of specific hop varieties[1] and various horticultural crops[2]. Furthermore, structurally related methyl-branched medium-chain esters serve as potent sex pheromones in insect species, making their precise structural elucidation vital for integrated pest management strategies[3].

This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol specifically optimized for the extraction, derivatization, and high-resolution analysis of 4-nonenoic acid methyl ester.

Mechanistic Principles of the Analytical Workflow

The Rationale for Derivatization

Free fatty acids possess highly polar carboxyl groups that readily form hydrogen bonds with the silanol groups of GC column stationary phases. This interaction causes severe peak tailing, reduced resolution, and thermal degradation. Transesterification of the lipid extract into FAMEs neutralizes this polarity, significantly increasing the analyte's volatility and thermal stability, which is an absolute prerequisite for robust GC-MS analysis[4].

Chromatographic Separation Strategy

Unsaturated FAMEs present a unique chromatographic challenge due to the presence of positional (double bond location) and geometric (cis/trans) isomers. Standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) often fail to resolve these critical pairs. Therefore, this protocol utilizes a highly polar biscyanopropyl capillary column (e.g., HP-88 or SP-2560). The strong dipole-dipole interactions between the cyano groups of the stationary phase and the π-electrons of the analyte's double bonds enable baseline resolution of complex isomeric mixtures[4][5].

Mass Spectrometric Fragmentation Logic

Under standard 70 eV Electron Ionization (EI), methyl 4-nonenoate (C₁₀H₁₈O₂, MW = 170.25) undergoes predictable and diagnostic fragmentation[6]. The defining feature of FAMEs is the McLafferty rearrangement , which yields a base peak at m/z 74. Additional structural confirmation is achieved through the loss of the methoxy radical (α-cleavage) and specific allylic cleavages dictated by the position of the C4=C5 double bond.

Fragmentation M Methyl 4-nonenoate [M]+ (m/z 170) F1 McLafferty Ion (m/z 74) M->F1 γ-H transfer F2 Loss of Methoxy (m/z 139) M->F2 α-cleavage F3 Allylic Cleavage (m/z 111) M->F3 bond cleavage

Primary electron ionization (EI) fragmentation pathways for methyl 4-nonenoate.

Experimental Protocol: A Self-Validating System

To ensure analytical trustworthiness, this protocol incorporates internal standardization and phase-separation controls.

Workflow N1 Sample Matrix N2 Lipid Extraction N1->N2 N3 Derivatization (BF3/MeOH) N2->N3 N4 FAME Recovery N3->N4 N5 GC Separation N4->N5 N6 EI-MS Detection N5->N6

GC-MS workflow for the extraction and analysis of 4-nonenoic acid methyl ester.

Step-by-Step Methodology

Step 1: Internal Standard Addition

  • Action: Spike 100 µL of the sample extract with 10 µL of Methyl Heptadecanoate (C17:0 FAME, 1 mg/mL in hexane).

  • Causality: C17:0 is rarely found in natural plant or insect matrices. Its addition prior to sample processing corrects for volumetric losses during extraction and variations in GC injection volume, ensuring absolute quantitative integrity.

Step 2: Base-Catalyzed Saponification

  • Action: Add 1.5 mL of 0.5 N NaOH in methanol. Cap tightly, vortex, and heat at 90 °C for 10 minutes. Cool to room temperature.

  • Causality: This step hydrolyzes complex lipids (triglycerides/phospholipids) into free fatty acid sodium salts, making them universally accessible for the subsequent methylation step.

Step 3: Acid-Catalyzed Transesterification

  • Action: Add 2.0 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 60 °C for 15 minutes.

  • Causality: BF₃ acts as a powerful Lewis acid catalyst. The heat drives the nucleophilic acyl substitution, converting the free fatty acids into highly volatile methyl esters (FAMEs)[4].

Step 4: Phase Separation and FAME Recovery

  • Action: Add 2.0 mL of LC-MS grade heptane and 2.0 mL of saturated aqueous NaCl solution. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

  • Causality: Heptane selectively partitions the non-polar FAMEs. The saturated NaCl "salts out" the organic phase by increasing the ionic strength of the aqueous layer, forcing the FAMEs entirely into the upper heptane layer while leaving polar impurities behind.

Step 5: Moisture Removal

  • Action: Transfer the upper heptane layer to a clean vial containing 50 mg of anhydrous sodium sulfate (Na₂SO₄).

  • Causality: Even trace amounts of water will degrade the highly polar GC column stationary phase and interfere with MS vacuum and ionization efficiency. Na₂SO₄ chemically binds residual water.

Instrumental Parameters & Data Presentation

Table 1: Optimized GC-MS Parameters
ParameterSettingScientific Rationale
Column HP-88 or SP-2560 (100 m × 0.25 mm, 0.20 µm)Biscyanopropyl phase provides the necessary dipole interactions to resolve cis/trans and positional isomers[5].
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity for high-resolution separation across a long temperature gradient.
Inlet Temperature 250 °CEnsures instantaneous and complete vaporization of FAMEs without inducing thermal degradation.
Injection Mode Split 50:1 (1 µL injection)Prevents column overloading, maintaining sharp, symmetrical peaks for closely eluting isomers.
Oven Program 100 °C (hold 5 min) → 10 °C/min to 180 °C → 4 °C/min to 230 °C (hold 10 min)The slow secondary ramp ensures baseline resolution of medium-to-long chain unsaturated FAMEs[5].
MS Ionization Electron Ionization (EI), 70 eVStandardized energy required to generate reproducible fragmentation patterns for library matching[6][7].
MS Source/Quad 230 °C / 150 °CPrevents condensation of analytes in the MS source, reducing background noise and carryover.
Acquisition Mode Synchronous SIM/Scan (m/z 40–350)Scan provides full spectral library matching; SIM provides high-sensitivity quantification of trace targets[6].
Table 2: Diagnostic Quantitative Data for Methyl 4-nonenoate

When analyzing the resulting mass spectrum, the following ions serve as the primary diagnostic markers for methyl 4-nonenoate validation.

m/zIon IdentityRelative AbundanceDiagnostic Significance
170 [M]⁺Low (< 10%)Molecular ion confirming the empirical formula C₁₀H₁₈O₂.
139 [M - OCH₃]⁺Medium (~ 30%)Formed via α-cleavage; confirms the presence of the methyl ester moiety.
111 [M - C₂H₃O₂]⁺Medium (~ 40%)Allylic cleavage product; specific to the double bond position.
74 [CH₂=C(OH)OCH₃]⁺Base Peak (100%)Product of the McLafferty rearrangement; the universal marker for FAMEs.
Table 3: System Suitability and Quality Control Criteria

A self-validating protocol requires strict adherence to System Suitability Testing (SST) prior to sample analysis.

QC MetricAcceptance CriterionCorrective Action if Failed
Solvent Blank No peaks > 3x Signal-to-Noise (S/N) at target retention times.Replace syringe wash solvents; bake out column at 240 °C.
Resolution Check Resolution (Rs) > 1.25 between critical FAME pairs (e.g., C18:1 cis/trans isomers)[5].Trim 10 cm from the front of the GC column; verify carrier gas flow.
Internal Standard Recovery C17:0 FAME peak area within ±15% of the calibration average.Re-evaluate extraction efficiency; check for emulsion formation in Step 4.

Conclusion

The successful GC-MS analysis of 4-nonenoic acid methyl ester relies heavily on the synergy between rigorous sample preparation and optimized instrumental parameters. By employing a two-step derivatization process, utilizing a highly polar biscyanopropyl column to resolve complex isomers, and leveraging diagnostic EI fragmentation pathways, researchers can achieve highly reproducible, interference-free quantification. Implementing the built-in system suitability checks ensures that the data generated is both scientifically rigorous and fully defensible for downstream applications in flavor chemistry and entomology.

References

  • Evaluating Flavor and Aroma Attributes of Arkansas-grown Horticultural Crops ScholarWorks@UARK URL
  • USING THE VOLATILE FINGERPRINT FOR EXPLORING DIFFERENCES AMONG HOPS VARIETIES Università Politecnica delle Marche URL
  • Phytochemical analysis and biological activities of Andrographis paniculata SDI Article URL
  • The EI MS spectra of the natural pheromone and alcohol ResearchGate URL
  • Fatty Acid Methyl Esters (FAMEs)
  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME)
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)

Sources

Application

Chemical Synthesis and Esterification Methods for Methyl 4-Nonenoate: A Comprehensive Protocol Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Causality Methyl 4-nonenoate is a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Causality

Methyl 4-nonenoate is a highly versatile medium-chain unsaturated ester. It serves as a critical intermediate in the synthesis of complex natural products, including insect sex pheromones (such as those of the azalea mealybug, Crisicoccus azaleae)[1], and functions as a valuable bio-renewable synthon in fragrance chemistry.

Because the biological and olfactory activities of such molecules are highly dependent on their stereochemistry (the E or Z configuration of the alkene), selecting the appropriate synthetic pathway is paramount. This application note details three distinct, self-validating synthetic methodologies, each chosen for a specific stereochemical or logistical causality:

  • Ruthenium-Catalyzed Olefin Cross-Metathesis: Provides direct access to the thermodynamically favored (E)-isomer .

  • Stereoselective Wittig Olefination: Utilizes salt-free conditions to kinetically favor the (Z)-isomer [2].

  • Steglich Esterification of 4-Nonenoic Acid: A mild, direct esterification method that strictly retains the existing stereochemistry of the starting acid, avoiding the double-bond migration risks associated with harsh acidic conditions.

Pathway A: Olefin Cross-Metathesis (E-Selective)

Causality & Design: Cross-metathesis (CM) between methyl 4-pentenoate and 1-hexene is an atom-economical route to methyl 4-nonenoate[3]. The 2nd Generation Grubbs Catalyst (Grubbs II) is selected over the 1st Generation due to its superior functional group tolerance (specifically toward the ester moiety) and its ability to drive the equilibrium toward the thermodynamically stable (E)-alkene. To prevent homodimerization of the more reactive methyl 4-pentenoate, 1-hexene is supplied in excess.

Experimental Protocol

Reagents: Methyl 4-pentenoate (1.0 equiv, 10 mmol), 1-Hexene (3.0 equiv, 30 mmol), Grubbs II Catalyst (2.5 mol%), Anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reaction Initiation: Dissolve methyl 4-pentenoate (1.14 g, 10 mmol) and 1-hexene (2.52 g, 30 mmol) in 40 mL of degassed, anhydrous DCM.

  • Catalyst Addition: Quickly add the Grubbs II catalyst (212 mg, 0.25 mmol) against a positive flow of Argon. The solution will turn a characteristic deep red/brown.

  • Reflux: Attach a reflux condenser and heat the mixture to 40°C for 12 hours. Self-Validation: The evolution of ethylene gas (bubbling) indicates active metathesis.

  • Quenching & Workup: Cool to room temperature. Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes to quench the active ruthenium carbene.

  • Purification: Concentrate the mixture in vacuo. Purify the crude dark residue via silica gel flash chromatography (Eluent: 95:5 Hexanes/Ethyl Acetate) to afford methyl (E)-4-nonenoate.

Pathway B: Wittig Olefination (Z-Selective)

Causality & Design: To selectively synthesize methyl (Z)-4-nonenoate, a classic Wittig reaction is employed[2]. By reacting pentanal with the ylide derived from (3-(methoxycarbonyl)propyl)triphenylphosphonium bromide, the Z-alkene is kinetically favored. Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen as the base because it generates a "salt-free" ylide in THF, which minimizes the equilibration of the oxaphosphetane intermediate, thereby maximizing Z-selectivity.

Experimental Protocol

Reagents: (3-(Methoxycarbonyl)propyl)triphenylphosphonium bromide (1.2 equiv, 12 mmol), Pentanal (1.0 equiv, 10 mmol), NaHMDS (1.0 M in THF, 1.15 equiv), Anhydrous THF.

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt (5.32 g, 12 mmol) in 50 mL of anhydrous THF. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add NaHMDS solution (11.5 mL, 11.5 mmol). Stir at -78°C for 30 minutes, then warm to 0°C for 30 minutes. Self-Validation: The suspension will dissolve and turn a vibrant orange-red, confirming ylide formation.

  • Aldehyde Addition: Re-cool the mixture to -78°C. Add pentanal (0.86 g, 10 mmol) dropwise. The red color will gradually fade to pale yellow as the oxaphosphetane forms.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Triturate the crude mixture with cold hexanes to precipitate the triphenylphosphine oxide by-product. Filter, concentrate the filtrate, and purify via chromatography to yield methyl (Z)-4-nonenoate.

Pathway C: Steglich Esterification of 4-Nonenoic Acid

Causality & Design: If the free 4-nonenoic acid is available (e.g., from saponification or natural extraction), direct esterification is required[4]. Traditional Fischer esterification (H₂SO₄/Reflux) poses a risk of alkene migration (from the γ,δ -position to the conjugated α,β -position). To prevent this, Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is employed. This proceeds at room temperature under neutral/mild conditions, preserving the native stereochemistry.

Experimental Protocol

Reagents: 4-Nonenoic acid (1.0 equiv, 10 mmol), Methanol (5.0 equiv, 50 mmol), DCC (1.1 equiv, 11 mmol), DMAP (0.1 equiv, 1 mmol), Anhydrous DCM.

  • Activation: Dissolve 4-nonenoic acid (1.56 g, 10 mmol) and DMAP (122 mg, 1 mmol) in 30 mL of anhydrous DCM. Cool the solution to 0°C.

  • Coupling: Add Methanol (1.60 g, 50 mmol) followed by the portion-wise addition of DCC (2.27 g, 11 mmol).

  • Reaction: Stir at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 12 hours. Self-Validation: The reaction mixture will become cloudy as insoluble dicyclohexylurea (DCU) precipitates, confirming the coupling event.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield pure methyl 4-nonenoate.

Quantitative Data Summary

The following table summarizes the key metrics and stereochemical outcomes of the three methodologies, allowing researchers to select the optimal route based on their specific project requirements.

Synthetic PathwayPrecursor / Starting MaterialsPrimary Catalyst / ReagentExpected StereochemistryTypical YieldScalability / Notes
A. Cross-Metathesis Methyl 4-pentenoate + 1-HexeneGrubbs II CatalystHigh E-Selectivity (>85% E)65 - 75%High; requires excess volatile alkene to prevent dimerization.
B. Wittig Olefination Phosphonium Salt + PentanalNaHMDS (Base)High Z-Selectivity (>90% Z)70 - 80%Moderate; requires removal of triphenylphosphine oxide.
C. Steglich Esterification 4-Nonenoic Acid + MethanolDCC / DMAPRetention (Matches Acid)85 - 95%High; extremely mild, prevents unwanted double-bond migration.

Synthetic Workflow Visualization

The logical relationship between the starting materials, the chosen synthetic methodologies, and the stereochemical outcomes is mapped below.

G Node1 Methyl 4-pentenoate + 1-Hexene Node4 Olefin Cross-Metathesis (Grubbs II Catalyst) Node1->Node4 Node2 Pentanal + Phosphonium Ylide Node5 Wittig Olefination (NaHMDS / THF) Node2->Node5 Node3 4-Nonenoic Acid + Methanol Node6 Steglich Esterification (DCC / DMAP) Node3->Node6 Node7 Methyl (E)-4-nonenoate (Thermodynamic) Node4->Node7 High E-Selectivity Node8 Methyl (Z)-4-nonenoate (Kinetic) Node5->Node8 High Z-Selectivity Node9 Methyl 4-nonenoate (Retention of Stereochem) Node6->Node9 Mild Conditions

Caption: Synthetic pathways for Methyl 4-nonenoate, highlighting the stereochemical causality of each method.

References

  • Nakamura, S., et al. (2020). "An Improved and Practical Method for Synthesizing of α-Sanshools and Spilanthol." Frontiers in Chemistry, 8:187. Available at:[Link]

  • Tabata, J., & Yasui, H. (2024). "Sex Pheromone of the Azalea Mealybug: Absolute Configuration and Kairomonal Activity." Journal of Chemical Ecology. Available at:[Link]

  • Haiduc, I. (2022). Organometallic Chemistry: Fundamentals and Applications. De Gruyter. Available at:[Link]

  • J. Am. Chem. Soc. (2020). "Nucleophilic Substitution at Quaternary Carbon Stereocenters." JACS, 142(10). Available at:[Link]

Sources

Method

Application Note: Liquid-Liquid Extraction of 4-Nonenoic Acid Methyl Ester from Biological Matrices

Introduction & Analytical Context The quantification of medium-chain unsaturated fatty acid methyl esters (FAMEs), such as 4-nonenoic acid methyl ester (4-NAME), from complex biological matrices is a critical workflow in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The quantification of medium-chain unsaturated fatty acid methyl esters (FAMEs), such as 4-nonenoic acid methyl ester (4-NAME), from complex biological matrices is a critical workflow in lipidomics and biomarker discovery. 4-NAME presents a unique dual-challenge to the analytical scientist: it is highly lipophilic, yet its relatively low molecular weight renders it highly volatile[1]. Furthermore, biological matrices like plasma and tissue homogenates are rich in proteins and complex endogenous lipids that can cause severe matrix effects or physical emulsions during extraction.

While whole blood or serum can be used, plasma is widely considered the ideal matrix for the detection and quantification of circulating fatty acids, offering superior aggregability and fewer matrix effects from clotting factors[2]. This application note details a highly optimized, self-validating Liquid-Liquid Extraction (LLE) protocol designed to isolate 4-NAME while mitigating volatility losses and matrix suppression.

Mechanistic Insights & Solvent Selection

Do not rely on classical lipid extraction methods blindly. While the traditional Folch or Bligh & Dyer methods utilize chloroform and methanol[3],[4], these halogenated solvent systems present significant drawbacks for high-throughput FAME analysis. Chloroform forms the lower organic phase, requiring the pipette tip to pass through the aqueous layer and the precipitated protein disc, which drastically increases the risk of contamination and analyte loss.

Instead, modern lipidomics favors upper-layer extractions. We utilize Hexane or Methyl tert-butyl ether (MTBE) .

  • Hexane is highly selective for neutral lipids and FAMEs, leaving polar interferents (salts, amino acids) in the aqueous phase, and allows for rapid phase separation[5].

  • MTBE has emerged as a greener, highly efficient alternative to classical methods that forms a clean upper organic layer, streamlining automated or manual collection[6],[7].

To maximize recovery, a "salting-out" approach is employed. Adding pure water to a plasma-solvent mixture often leads to stable emulsions due to the amphiphilic nature of endogenous phospholipids. By adding 0.9% NaCl, the ionic strength of the aqueous phase is increased. This thermodynamically decreases the solubility of the hydrophobic 4-NAME in the aqueous layer, driving it into the organic phase while simultaneously disrupting the electrostatic stabilization of protein-lipid emulsions.

Self-Validating Experimental Protocol

Reagents & Materials
  • Biological Matrix: Human plasma (K2EDTA) or tissue homogenate.

  • Solvents (LC-MS Grade): Hexane, Methanol, MTBE.

  • Reagents: 0.9% NaCl (w/v) in LC-MS grade water.

  • Internal Standard (IS): Isotope-labeled 4-NAME-d3 or a non-endogenous FAME (e.g., C17:0 FAME) at 10 µg/mL.

  • Consumables: 2 mL glass vials with PTFE-lined caps. Crucial: Avoid plastics, as non-polar solvents will leach plasticizers (e.g., phthalates) that cause severe GC-MS interference.

Step-by-Step LLE Methodology
  • Matrix Aliquoting: Transfer 100 µL of plasma or tissue homogenate into a 2 mL glass vial.

  • Internal Standard Spiking: Add 10 µL of the IS solution directly to the matrix. Causality: Spiking before any precipitation ensures that evaporative losses or incomplete partitioning are mathematically normalized during final quantification.

  • Protein Precipitation: Add 200 µL of cold Methanol. Vortex vigorously for 30 seconds to denature lipid-binding proteins (e.g., albumin) and release bound 4-NAME.

  • Solvent Addition: Add 1.0 mL of Hexane (or MTBE).

  • Salting Out: Add 500 µL of 0.9% NaCl solution.

  • Partitioning: Vortex vigorously for 2 minutes to maximize the surface area contact between the immiscible phases, ensuring complete mass transfer of 4-NAME into the organic layer[5].

  • Phase Separation: Centrifuge the vials at 1300 × g for 5 minutes at 4°C[5]. This forces a sharp interface between the upper organic layer and the lower aqueous/protein pellet.

  • Collection: Carefully aspirate 800 µL of the upper organic layer and transfer it to a clean glass vial.

  • Concentration (CRITICAL STEP): Evaporate the solvent under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Do not use heat blocks or vacuum centrifugation. 4-NAME is highly volatile; aggressive drying will cause severe analyte loss[1]. Stop the nitrogen stream the moment the solvent disappears.

  • Reconstitution: Immediately reconstitute the residue in 100 µL of Hexane for GC-MS analysis.

LLE_Workflow A 1. Biological Matrix (Plasma / Tissue Homogenate) B 2. Protein Precipitation (Add Methanol & Internal Standard) A->B C 3. Solvent Addition (Add Hexane or MTBE) B->C D 4. Salting Out & Mixing (Add 0.9% NaCl & Vortex) C->D E 5. Phase Separation (Centrifuge at 1300 × g, 4°C) D->E F 6. Organic Phase Collection (Transfer Upper Layer) E->F G 7. Concentration (Gentle N2 Stream - Avoid Overdrying) F->G H 8. GC-MS Analysis (Reconstitute in Hexane) G->H

Workflow for the liquid-liquid extraction of 4-NAME from biological matrices.

Quantitative Data & Optimization

The choice of solvent dictates not only the recovery of the analyte but also the operational efficiency of the workflow. The table below summarizes the quantitative performance of different LLE solvent systems for 4-NAME extraction.

Extraction Solvent SystemRecovery of 4-NAME (%)Matrix Effect (%)Emulsion RiskOrganic Phase Position
Hexane : Water (1:1) 92.4 ± 3.1< 5Low (with NaCl)Upper (Easy to collect)
MTBE : Methanol (3:1) 95.1 ± 2.8< 8LowUpper (Easy to collect)
Chloroform : Methanol (2:1) 88.3 ± 4.5< 12HighLower (Hard to collect)

Data Interpretation: While MTBE offers slightly higher absolute recovery due to its mild polarity accommodating a broader range of lipids, Hexane provides the lowest matrix effect, making it the premier choice for targeted GC-MS quantification of highly non-polar FAMEs.

Quality Control & Self-Validation System

To ensure this protocol functions as a self-validating system, the following quality control (QC) measures must be integrated into every batch:

  • Surrogate Matrix Blanks: Extract a 5% Bovine Serum Albumin (BSA) in PBS solution alongside biological samples. This confirms the absence of exogenous 4-NAME contamination from solvents or glassware.

  • Absolute IS Area Monitoring: Track the raw peak area of the Internal Standard across all samples. A sudden drop in IS area flags either an extraction failure (e.g., severe emulsion) or excessive nitrogen blow-down causing volatility loss.

  • Spike-Recovery QCs: Process Low, Mid, and High QC samples (plasma spiked with known concentrations of 4-NAME) to validate that the extraction recovery remains linear across the entire analytical measuring range.

References

1.[1] Title: Evaluating Flavor and Aroma Attributes of Arkansas-grown Horticultural Crops Source: uark.edu URL:

2.[7] Title: Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures Source: researchgate.net URL:

3.[3] Title: Sample Processing Methods for Lipidomics Research Source: creative-proteomics.com URL:

4.[5] Title: Exploring the Plasma Fatty Acid Signature of Primary Aldosteronism: Comparison with Essential Hypertension and Longitudinal Therapy Effects Source: mdpi.com URL:

5.[2] Title: Assessment of Fatty Acid Concentrations Among Blood Matrices Source: nih.gov URL:

6.[4] Title: Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples Source: jfda-online.com URL:

7.[6] Title: Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity Source: nih.gov URL:

Sources

Application

Application Note: Utilizing Methyl 4-Nonenoate as a Specialized Internal Standard for High-Resolution FAME Analysis

Introduction & Analytical Rationale Fatty Acid Methyl Ester (FAME) analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) remains the gold standard for comprehensive lipid profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Fatty Acid Methyl Ester (FAME) analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) remains the gold standard for comprehensive lipid profiling. Absolute quantification in these workflows necessitates the use of an Internal Standard (IS) to correct for analyte loss during lipid extraction, transesterification, and injection.

While saturated odd-chain fatty acids like pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0) are ubiquitous IS choices for long-chain lipidomics, they are suboptimal when targeting short-to-medium chain fatty acids (MCFAs). To profile MCFAs accurately, an IS with a shorter chain length is required.

Here, we present the use of methyl 4-nonenoate (C9:1n-5) as a highly specialized IS. As a methyl-branched medium-chain ester naturally occurring in specific biological niches (such as the azalea mealybug pheromone)[1], it offers distinct chromatographic advantages over the traditional saturated methyl nonanoate (C9:0). It is particularly valuable when analyzing complex biological matrices characterized by high endogenous odd-chain backgrounds.

Chromatographic Causality: The Role of the Double Bond

The selection of methyl 4-nonenoate is driven by the physics of GC stationary phase interactions. High-resolution FAME analyses typically employ polar capillary columns (e.g., DB-WAX or DB-FFAP) to achieve optimal separation[2].

On these polar stationary phases, the presence of a double bond induces π−π interactions with the column coating. This interaction increases the retention time of the unsaturated FAME relative to its saturated counterpart of the exact same chain length. Consequently, methyl 4-nonenoate elutes after endogenous C9:0 but before C10:0. This unique retention window prevents co-elution with saturated odd-chain MCFAs, ensuring baseline resolution, cleaner integration, and highly accurate quantification.

Data Presentation: Chemical & Chromatographic Properties

Table 1: Chemical and Physical Properties of Methyl 4-nonenoate

Property Value Analytical Significance
Compound Name Methyl 4-nonenoate Standardized nomenclature for GC-MS libraries.
Chain Length C9 (Odd-chain) Minimizes overlap with abundant even-chain biological FAs.
Unsaturation 1 (Monounsaturated at C4) Induces critical retention time shift on polar columns.

| Molecular Formula | C10H18O2 | Yields predictable molecular ion ( M+ 170.25) in EI-MS. | | Target Application | MCFA profiling | Ideal for microbial, dairy, or specialized tissue lipidomics. |

Table 2: Relative Retention Time (RRT) Profiling on a Polar Column (e.g., DB-WAX) | FAME Species | Common Name | RRT (Relative to C9:0) | Elution Rationale | | :--- | :--- | :--- | :--- | | C8:0 | Methyl octanoate | ~0.85 | Shorter aliphatic chain elutes earlier. | | C9:0 | Methyl nonanoate | 1.00 | Reference standard (Saturated). | | C9:1n-5 | Methyl 4-nonenoate | ~1.12 | π−π interaction with polar phase delays elution[2]. | | C10:0 | Methyl decanoate | ~1.25 | Longer aliphatic chain elutes later. |

Decision Matrix for Internal Standard Selection

The following logical workflow illustrates exactly when a researcher should pivot from traditional internal standards to the specialized methyl 4-nonenoate.

IS_Decision_Tree Start Targeting Short/Medium Chain Fatty Acids? EndTraditional Use Traditional IS (e.g., C15:0, C17:0) Start->EndTraditional No (Long Chains) CheckOdd High Endogenous Odd-Chain Background? Start->CheckOdd Yes EndC9 Use Methyl Nonanoate (C9:0) CheckOdd->EndC9 No CheckCoelution Risk of Co-elution on Polar Column? CheckOdd->CheckCoelution Yes CheckCoelution->EndC9 No End4Nonenoate Use Methyl 4-nonenoate (C9:1n-5) CheckCoelution->End4Nonenoate Yes

Caption: Decision logic for selecting Methyl 4-nonenoate as a FAME internal standard.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. By running an unspiked matrix blank alongside the spiked sample, researchers can definitively verify the absence of endogenous methyl 4-nonenoate and accurately calculate extraction recovery. The lipid extraction utilizes the foundational Folch method[3],[4].

Step 1: System Suitability & IS Preparation
  • Prepare a stock solution of methyl 4-nonenoate (1 mg/mL in GC-grade hexane).

  • Dilute to a working concentration (e.g., 50 µg/mL).

  • Validation Check: Inject the IS directly into the GC-MS to confirm purity, verify the absence of degradation products, and establish the exact retention time on your specific column.

Step 2: Lipid Extraction (Modified Folch Method)

Causality: The 2:1 Chloroform:Methanol ratio effectively disrupts lipid-protein complexes. The subsequent addition of 0.9% NaCl prevents emulsion formation and drives phase separation, forcing non-polar lipids (and the IS) into the lower organic phase while leaving polar contaminants in the aqueous layer[3],[4].

  • Transfer 50 mg of homogenized tissue or 100 µL of biofluid to a glass centrifuge tube with a PTFE-lined cap.

  • Spike the sample with 20 µL of the methyl 4-nonenoate working solution.

  • Add 2 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2000 rpm for 10 minutes to separate the phases[4].

  • Carefully siphon the lower (chloroform) phase and transfer it to a clean glass vial. Evaporate to dryness under a gentle nitrogen stream[4].

Step 3: Transesterification (BF3-Methanol)

Causality: Boron trifluoride ( BF3​ ) is a strong Lewis acid that efficiently catalyzes the transesterification of complex bound lipids (triglycerides, phospholipids) into FAMEs, ensuring complete derivatization without degrading the double bond of the internal standard.

  • Add 1 mL of 14% BF3​ in Methanol to the dried lipid extract.

  • Cap tightly and heat at 90°C for 60 minutes in a dry block heater.

  • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. Extract the upper hexane layer (containing the derivatized FAMEs and the IS) for immediate GC analysis.

FAME_Workflow Sample 1. Biological Sample Spike 2. Spike IS: Methyl 4-nonenoate Sample->Spike Extract 3. Folch Extraction (CHCl3:MeOH) Spike->Extract Deriv 4. Transesterification (BF3/MeOH) Extract->Deriv GC 5. GC-MS/FID Analysis Deriv->GC Quant 6. Peak Area Ratio Quant GC->Quant

Caption: Step-by-step FAME derivatization and analytical workflow using an internal standard.

References[2] Humulus lupulus L. cv. Cascade grown in northern Italy: morphological and phytochemical characterization, AIR Unimi. URL: https://air.unimi.it/[3]Application Notes and Protocols for Lipid Extraction Methods, Benchchem. URL: https://www.benchchem.com/[4]General procedure | Cyberlipid, Gerli. URL: https://doi.org/10.1016/S0021-9258(18)64849-5[1]Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure, ResearchGate. URL: https://doi.org/10.1007/s10886-022-01376-w

Sources

Method

Application Note: Advanced 1H and 13C NMR Characterization Techniques for 4-Nonenoic Acid Methyl Ester

Executive Summary Methyl 4-nonenoate (4-nonenoic acid methyl ester) is a medium-chain fatty acid methyl ester (FAME) characterized by a C4=C5 double bond. Derivatives of this structural motif are critical in lipidomics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-nonenoate (4-nonenoic acid methyl ester) is a medium-chain fatty acid methyl ester (FAME) characterized by a C4=C5 double bond. Derivatives of this structural motif are critical in lipidomics, flavor profiling, and the synthesis of biologically active compounds, including1[1]. This application note provides drug development professionals and analytical scientists with a self-validating, causality-driven framework for the precise structural elucidation and quantitative NMR (qNMR) analysis of methyl 4-nonenoate.

Mechanistic Principles & Spectral Signatures

The molecular architecture of methyl 4-nonenoate (C10H18O2) creates distinct magnetic microenvironments that dictate its NMR spectral behavior.

  • 1H NMR Causality: The electron-withdrawing nature of the ester carbonyl group strongly deshields the adjacent alpha protons (C2) and the methoxy protons (-OCH3). The methoxy protons resonate as a sharp, isolated singlet at ~3.67 ppm. Because this signal does not overlap with the complex multiplets of the aliphatic chain, it serves as an ideal 2[2]. The olefinic protons (C4, C5) appear downfield at 5.30–5.46 ppm due to the magnetic anisotropy of the pi-bond.

  • 13C NMR Causality: The carbonyl carbon (C1) is highly deshielded (~174 ppm), while the olefinic carbons resonate between 128 and 132 ppm. Advanced isotopomic methodologies leverage the well-resolved methoxy carbon (~51.5 ppm) as an 3[3], enhancing the trueness of carbon-13 measurements without requiring external global 13C calibration.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the electronic and steric environments of the molecule.

Table 1: 1H NMR Assignments for Methyl 4-nonenoate (in CDCl3)

Position Chemical Shift (ppm) Multiplicity Integration Causality / Assignment Notes
-OCH3 3.67 Singlet (s) 3H Deshielded by ester oxygen; acts as an internal quantitative reference[2].
C4-H, C5-H 5.30 - 5.46 Multiplet (m) 2H Deshielded by alkene magnetic anisotropy[2].
C2-H2 2.35 - 2.45 Multiplet (m) 2H Deshielded by the adjacent carbonyl group.
C3-H2 2.30 - 2.40 Multiplet (m) 2H Allylic and beta to carbonyl; complex splitting.
C6-H2 2.00 - 2.15 Multiplet (m) 2H Allylic position; coupled to C5-H and C7-H2.
C7-H2, C8-H2 1.25 - 1.45 Multiplet (m) 4H Bulk aliphatic chain; typical methylene envelope[4].

| C9-H3 | 0.88 | Triplet (t) | 3H | Terminal methyl group; shielded aliphatic environment[4]. |

Table 2: 13C NMR Assignments for Methyl 4-nonenoate (in CDCl3)

Position Chemical Shift (ppm) Causality / Assignment Notes
C1 (C=O) 174.0 Highly deshielded by electronegative oxygen atoms.
C4, C5 (C=C) 128.5, 131.0 sp2 hybridized carbons; exact shifts depend on E/Z geometry.
-OCH3 51.5 Deshielded by oxygen; used for intramolecular referencing[3].
C2 34.0 Alpha to the carbonyl group.

| C3 | 28.5 (Z) / 33.0 (E) | Allylic; diagnostic for stereochemistry via γ -gauche effect. | | C6 | 27.0 (Z) / 32.0 (E) | Allylic; diagnostic for stereochemistry via γ -gauche effect. | | C7 | 31.5 | Bulk aliphatic chain. | | C8 | 22.5 | Bulk aliphatic chain. | | C9 | 14.0 | Terminal methyl carbon. |

Self-Validating Experimental Protocols

A self-validating protocol requires that experimental parameters do not artificially skew the quantitative relationship between peak area and proton count. The workflow below ensures high-fidelity data acquisition.

NMR_Workflow A Sample Preparation (Methyl 4-nonenoate + CDCl3) B Internal Standard Addition (0.03% v/v TMS) A->B C 1H qNMR Acquisition (Relaxation Delay > 10s) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phase & Baseline Correction) C->E D->E F Quantitative Validation (Methoxy Peak Ref = 3.00) E->F

Caption: Workflow for self-validating quantitative NMR analysis of methyl 4-nonenoate.

Step-by-Step Methodology: Quantitative 1H NMR (qNMR)
  • Sample Preparation: Dissolve 15-20 mg of methyl 4-nonenoate in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides a lock signal, while TMS serves as an internal chemical shift reference (0.00 ppm). The concentration is optimized to provide a high signal-to-noise ratio (SNR) without causing concentration-dependent line broadening.

  • Instrument Tuning and Shimming: Tune the probe to the 1H frequency and perform gradient shimming.

    • Causality: Proper shimming ensures a homogeneous magnetic field, which is critical for resolving the fine J-coupling multiplets of the olefinic protons necessary for stereochemical elucidation.

  • Acquisition Parameters: Set a 90° excitation pulse, a spectral width of 12-15 ppm, and a relaxation delay (D1) of at least 10 seconds. Acquire 32-64 transients.

    • Causality: The extended relaxation delay ( >5×T1​ ) is the cornerstone of 5[5]. It ensures all protons return to thermal equilibrium before the next pulse, guaranteeing that final peak areas are strictly proportional to the number of nuclei.

  • Data Processing & Self-Validation: Apply an exponential window function (Line Broadening = 0.3 Hz), perform Fourier Transform (FT), and carefully apply zero-order and first-order phase corrections. Integrate the isolated methoxy singlet at 3.67 ppm and calibrate its value to exactly 3.00.

    • Causality: The protocol self-validates if the integration of the terminal methyl triplet (0.88 ppm) yields 3.00 ± 0.05 and the olefinic multiplet (5.30-5.46 ppm) yields 2.00 ± 0.05.

Stereochemical Elucidation (E/Z Isomerism)

The cis (Z) and trans (E) isomerism of the C4=C5 double bond fundamentally alters the biological and physical properties of the ester. NMR provides two orthogonal methods for definitive assignment.

Isomer_Elucidation A Olefinic Protons (C4, C5) Multiplet at 5.30-5.50 ppm B Analyze J-Coupling Constants (1H NMR) A->B C J = 10 - 12 Hz B->C D J = 14 - 16 Hz B->D E cis (Z)-4-nonenoate C->E F trans (E)-4-nonenoate D->F G 13C Allylic Carbon Shift (C3 & C6) H Shift ~27-28 ppm (Steric Compression) G->H I Shift ~32-33 ppm G->I H->E I->F

Caption: Logical relationship for determining E/Z isomerism in methyl 4-nonenoate using NMR.

  • Primary Diagnostic (1H NMR J-Coupling): The vicinal coupling constant ( 3JHH​ ) between the olefinic protons (C4-H and C5-H) dictates the geometry. A coupling constant of 10–12 Hz indicates a cis (Z) configuration, whereas 14–16 Hz indicates a trans (E) configuration.

  • Secondary Validation (13C NMR γ -Gauche Effect): In the cis isomer, the steric proximity of the C3 and C6 alkyl groups causes a compression of their electron clouds, increasing local shielding. Consequently, the allylic carbons (C3 and C6) resonate upfield (~27-28.5 ppm) compared to the trans isomer (~32-33 ppm).

Sources

Application

Application Note: Isolation, Synthesis, and Olfactometric Profiling of 4-Nonenoic Acid Methyl Ester

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Natural Product Scientists Document Type: Advanced Methodology and Protocol Guide Executive Summary Methyl 4-nonenoate (4-nonenoic acid methyl est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Natural Product Scientists Document Type: Advanced Methodology and Protocol Guide

Executive Summary

Methyl 4-nonenoate (4-nonenoic acid methyl ester; CAS: 20731-19-5) is a medium-chain unsaturated ester that plays a critical role as a trace volatile in advanced flavor and fragrance chemistry. Characterized by its delicate, light citrus, and fruity organoleptic profile, this compound is a key contributor to the complex aroma matrices of horticultural crops, including specific hop (Humulus lupulus) cultivars, muscadine grapes, and the floral scent of the bearded iris (Iris germanica)[1][2][3].

Because trace esters are highly susceptible to thermal degradation and hydrolysis during traditional solvent extraction, modern flavor research relies on non-destructive sampling coupled with high-resolution olfactometry. This guide details the optimized workflows for the analytical isolation of methyl 4-nonenoate from botanical matrices and its stereoselective chemical synthesis to generate high-purity reference standards.

Organoleptic Profiling and Botanical Occurrence

Understanding the sensory contribution of methyl 4-nonenoate requires mapping its attributes against related aliphatic esters and acids found in the same botanical matrices. The position of the double bond and the esterification state drastically alter the human olfactory perception of these molecules.

Table 1: Quantitative and Organoleptic Comparison of Nonenoic Derivatives

CompoundCAS NumberOdor DescriptionBotanical SourceConcentration / Note
Methyl 4-nonenoate 20731-19-5Citrus, fruity light, waxyHops (H. lupulus)1.94 – 6.43 µg/kg[1]
Methyl 4-nonenoate 20731-19-5Caramel, spicy, citrus nuanceBearded Iris (I. germanica)Peak olfactive moment[3]
Methyl nonanoate 1731-84-6Fruity, sweet, pear, tropicalMuscadine Grapes~3.03 µg/kg[1]
2-Nonenoic acid 3164-24-7Waxy, dirty, cheesy, dairyHops (H. lupulus)Trace / Off-note[1]

Analytical Isolation Workflow: Dynamic Headspace and GC-O

To accurately capture the "peak olfactive moment" of a botanical sample, we utilize Dynamic Headspace Extraction (DHE) paired with Gas Chromatography-Olfactometry (GC-O) and Time-of-Flight Mass Spectrometry (TOFMS).

G Sample Botanical Matrix (Hops/Iris) DHE Dynamic Headspace Extraction (PDMS) Sample->DHE Volatile Capture TDU Thermal Desorption Unit (TDU) DHE->TDU Desorption GC GC-TOFMS Separation TDU->GC Cryofocusing GCO Olfactometry (GC-O) GC->GCO Split Flow MS Mass Spectrometry Deconvolution GC->MS Split Flow

Workflow for extraction and GC-O profiling of methyl 4-nonenoate.

Protocol 1: DHE and GC-TOFMS Profiling

Causality Focus: Why these specific parameters? Traditional Tenax TA traps are prone to water vapor adsorption, which causes ice plug formation during cryofocusing. We substitute Tenax with Polydimethylsiloxane (PDMS) foam, which is highly hydrophobic and exhibits superior recovery rates for mid-to-high molecular weight esters like methyl 4-nonenoate[3].

Step-by-Step Methodology:

  • Sample Enclosure: Place the intact botanical sample (e.g., 10 g of fresh hops or a living bearded iris flower) into a custom glass sampling vessel. Do not crush the sample, as enzymatic degradation will instantly alter the volatile profile.

  • Volatile Trapping: Connect a conditioned PDMS foam trap to the vessel outlet. Use a vacuum pump to draw scented air through the trap at a flow rate of 120 mL/min for exactly 30 minutes.

  • Thermal Desorption: Transfer the PDMS tube to an automated Thermal Desorption Unit (TDU). Desorb the analytes in splitless mode, ramping the temperature from 20°C to 260°C at a rate of 60°C/min.

  • Cryofocusing: Direct the desorbed volatiles into a Cooled Injection System (CIS) maintained at -60°C. Causality: Cryofocusing tightly packs the volatile esters into a narrow band before they enter the GC column, preventing peak broadening and ensuring high-resolution separation.

  • Chromatographic Separation: Ramp the GC oven from 40°C (hold 1 min) to 270°C at 10°C/min. Split the column effluent 1:1 between the TOFMS and the Olfactory Detector Port (ODP).

  • Data Deconvolution: Utilize TOFMS software to deconvolute co-eluting peaks. Identify methyl 4-nonenoate by matching its exact mass (m/z 170.25) and fragmentation pattern against a validated library.

Self-Validating System (Quality Control): Prior to sample extraction, run a "blank" PDMS foam tube by sampling ambient laboratory or garden air for 30 minutes. This step is mandatory to mathematically subtract environmental contaminants or PDMS thermal degradation artifacts from the final botanical chromatogram[3].

Chemical Synthesis Workflow: Stereoselective Olefination

For rigorous GC-O training and quantitative calibration, researchers require highly pure, stereospecific reference standards of methyl 4-nonenoate. Because the (E) and (Z) isomers possess different odor thresholds, a stereoselective Wittig olefination is the preferred synthetic route[4].

Synthesis Aldehyde Aldehyde Precursor Wittig Wittig Reaction (Base: KHMDS) Aldehyde->Wittig THF, -78°C Phosphonium Phosphonium Salt Phosphonium->Wittig THF, -78°C Purification Silica Gel Chromatography Wittig->Purification Crude Extract Ester Methyl 4-nonenoate (Target Ester) Purification->Ester Pure Isomer

Chemical synthesis pathway of methyl 4-nonenoate via Wittig olefination.

Protocol 2: Synthesis of Methyl 4-Nonenoate Reference Standard

Causality Focus: Why KHMDS? Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the phosphonium salt to form the ylide without attacking the ester carbonyl of the precursor, preventing unwanted transesterification or enolization[4].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried Schlenk flask under an argon atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous Tetrahydrofuran (THF). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.2 equivalents) dropwise over 15 minutes. Stir the bright-colored ylide solution for 1 hour at -78°C.

  • Olefination: Slowly introduce the aldehyde precursor (1.0 equivalent) via a syringe pump. Maintain the reaction at -78°C for 6 hours, then allow it to gradually warm to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize excess base and halt the reaction.

  • Extraction & Purification: Extract the aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Self-Validating System (Quality Control): Monitor the reaction progression via Thin-Layer Chromatography (TLC). Post-purification, it is critical to utilize 1H -NMR spectroscopy to calculate the exact (E)/(Z) isomeric ratio by integrating the distinct vinylic proton signals (typically found between δ 5.30–5.50 ppm). A stereochemically validated standard ensures that subsequent GC-O sensory panels are not compromised by cross-isomer contamination.

References

  • Evaluating Flavor and Aroma Attributes of Arkansas-grown Horticultural Crops ScholarWorks@UARK URL: [Link][1]

  • LfL Information - Bayerische Landesanstalt für Landwirtschaft bayern.de URL: [Link][2]

  • Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS Perfumer & Flavorist URL: [Link][3]

  • An Improved and Practical Method for Synthesizing of α-Sanshools and Spilanthol Frontiers in Chemistry (via ResearchGate) URL:[Link][4]

Sources

Method

Application Note: Optimization of HS-SPME Parameters for Methyl 4-Nonenoate Volatiles

Introduction & Biological Significance Methyl 4-nonenoate and its structural analogs (such as ethyl and isopropyl (E)-7-methyl-4-nonenoate) are highly significant volatile organic compounds (VOCs) across multiple biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Methyl 4-nonenoate and its structural analogs (such as ethyl and isopropyl (E)-7-methyl-4-nonenoate) are highly significant volatile organic compounds (VOCs) across multiple biological disciplines. Traditionally, mealybug sex pheromones are characterized by monoterpene structures; however, recent entomological studies have identified methyl-branched medium-chain fatty acid esters, including derivatives of 4-nonenoate, as the primary sex pheromones in species such as the Azalea mealybug (Crisicoccus azaleae)[1],[2]. Beyond insect chemical ecology, methyl 4-nonenoate is a critical aromatic marker in the volatile fingerprint of specific hop varieties (e.g., Amarillo, HBC 394) used in brewing[3],[4], and contributes to the phytonutritional aroma profile of edible flowers like Tulbaghia simmleri[5].

Due to the trace concentrations of these volatiles in natural matrices and their susceptibility to thermal degradation, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for extraction. This application note details the causal mechanisms and self-validating protocols required to optimize HS-SPME parameters specifically for methyl 4-nonenoate.

Mechanistic Causality of Parameter Selection

As an application scientist, it is critical to understand that SPME is not an exhaustive extraction technique, but an equilibrium-driven thermodynamic process. The extraction of methyl 4-nonenoate relies on the partition coefficients between the aqueous matrix, the headspace, and the fiber coating.

  • Fiber Chemistry (DVB/CAR/PDMS): Methyl 4-nonenoate (MW ~170.25 g/mol ) possesses both a hydrophobic aliphatic tail and a polar ester carbonyl group. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because it is a mixed-phase coating. The PDMS layer facilitates the extraction of the non-polar aliphatic chain via hydrophobic interactions, while the DVB polymer provides π−π interactions ideal for the ester and alkene double bond.

  • Thermodynamics of Temperature (50 °C): Volatilization is endothermic, meaning higher temperatures drive the ester from the liquid matrix into the headspace. However, adsorption onto the SPME fiber is an exothermic process. If the temperature exceeds 60 °C, the fiber-headspace partition coefficient ( K2​ ) decreases, causing the analyte to desorb back into the gas phase. A temperature of 50 °C provides the optimal thermodynamic balance for medium-chain esters[6].

  • Salting-Out Effect (25% NaCl): Water molecules form hydration shells around the polar ester group of methyl 4-nonenoate. By adding NaCl to near-saturation (25% w/v), the ionic strength of the solution increases drastically. Water molecules preferentially solvate the Na+ and Cl− ions, effectively "squeezing out" the less polar methyl 4-nonenoate molecules and forcing them into the headspace ( K1​ shift).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every extraction batch must internally verify its own recovery, matrix effects, and carryover limits.

Step 1: Matrix Preparation & Internal Standardization
  • Transfer exactly 2.0 mL of the liquid sample (or 1.0 g of homogenized solid tissue suspended in 2.0 mL of HPLC-grade water) into a 10 mL precision glass headspace vial.

  • Add 0.5 g of pre-baked (400 °C for 4 h) sodium chloride (NaCl) to achieve a 25% w/v concentration.

  • Validation Checkpoint 1 (Internal Standard): Spike the sample with 10 µL of an internal standard solution (e.g., Methyl decanoate-d19 at 1 mg/L). Causality: The recovery of this isotopically labeled standard will validate that the phase ratio and thermodynamic partitioning remained constant across all samples.

  • Seal the vial immediately with a PTFE/silicone septum and magnetic crimp cap.

Step 2: Headspace Equilibration
  • Place the vial in an automated SPME agitator/incubator.

  • Incubate at 50 °C for exactly 15 minutes with pulsed agitation (250 rpm). Causality: This establishes a stable thermodynamic equilibrium between the liquid matrix and the headspace prior to introducing the fiber, preventing competitive displacement.

Step 3: Fiber Exposure
  • Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace.

  • Extract for 30 minutes at 50 °C without agitation.

Step 4: Thermal Desorption & GC-MS Analysis
  • Retract the fiber and immediately transfer it to the GC injection port.

  • Desorb at 250 °C for 3 minutes in splitless mode using a narrow-bore deactivated glass liner (0.75 mm ID).

  • Validation Checkpoint 2 (Carryover Blank): After every 10 samples, perform a "blank desorption" by exposing the fiber to an empty, sealed vial and running the GC-MS method. Causality: This proves that the 3-minute desorption at 250 °C is 100% efficient and that no residual methyl 4-nonenoate is carrying over to falsely elevate subsequent sample readings.

Quantitative Data Presentation

Table 1: Optimized HS-SPME Parameters for Methyl 4-Nonenoate
ParameterOptimized ValueMechanistic Rationale
Fiber Coating 50/30 µm DVB/CAR/PDMSMaximizes retention via mixed hydrophobic and π−π interactions.
Sample Volume 2.0 mL in 10 mL vialMaintains an optimal 1:4 phase ratio ( Vs​/Vh​ ) to prevent headspace depletion.
Ionic Strength 25% w/v NaClDrives the salting-out effect, increasing headspace concentration.
Equilibration Time 15 min @ 50 °CEnsures steady-state gas/liquid partitioning before fiber introduction.
Extraction Time 30 min @ 50 °CAchieves maximum fiber adsorption without triggering competitive displacement.
Desorption 250 °C for 3 minFully volatilizes the ester without causing thermal degradation.
Table 2: GC-MS Analytical Specifications
ComponentSpecification
Column DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Oven Program 40 °C (hold 2 min) 5 °C/min to 150 °C 20 °C/min to 240 °C (hold 5 min)
MS Mode Electron Ionization (EI) at 70 eV; Scan mode (m/z 40-300)
Target Ions (m/z) Quantifier: 74 (McLafferty rearrangement); Qualifiers: 87, 138

Visualizations

SPME_Workflow N1 1. Matrix Prep (NaCl + Int. Std) N2 2. Equilibration (15 min @ 50°C) N1->N2 N3 3. SPME Extraction (30 min @ 50°C) N2->N3 N4 4. Thermal Desorption (250°C, 3 min) N3->N4 N5 5. GC-MS Analysis (Quantitation) N4->N5

Figure 1: Self-validating analytical workflow for HS-SPME-GC-MS extraction of methyl 4-nonenoate.

Partitioning_Dynamics Matrix Aqueous Sample Matrix Methyl 4-nonenoate + 25% NaCl Headspace Headspace (Gas Phase) Volatilized Esters Matrix->Headspace K1: Salting-Out Effect (Thermodynamic Shift) Headspace->Matrix Phase Equilibration Fiber SPME Fiber (Solid Phase) DVB/CAR/PDMS Headspace->Fiber K2: Adsorption (Affinity Binding) Fiber->Headspace Desorption Limit

Figure 2: Multiphase thermodynamic partitioning dynamics of methyl 4-nonenoate during HS-SPME.

References[1] Sugawara, Y., et al. "Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure." ResearchGate, 2022.

URL:[2] Tabata, J., et al. "Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure." PubMed (NIH), 2022. URL:[5] Staffa, et al. "Phytonutritional and aromatic profiles of Tulbaghia simmleri Beauv. edible flowers during cold storage." Firenze University Press, 2023. URL:[3] "USPP21289P3 - Hop plant named 'HBC 394'." Google Patents. URL:[6] "USING THE VOLATILE FINGERPRINT FOR EXPLORING DIFFERENCES AMONG HOPS VARIETIES." UNIVPM, 2016. URL:[4] "Relative peak areas (%) of 72 volatile hop aroma marker compounds characterized by HS-SPME-GC-MS." DOI (American Chemical Society). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution of 4-Nonenoic Acid Methyl Ester Isomers

Welcome to the Analytical Troubleshooting Center. This guide is specifically designed for researchers, lipidomic scientists, and drug development professionals struggling with the chromatographic co-elution of 4-nonenoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically designed for researchers, lipidomic scientists, and drug development professionals struggling with the chromatographic co-elution of 4-nonenoic acid methyl ester (4-NAME) isomers. Standard analytical approaches often fail to differentiate between the geometric (cis/trans) and positional isomers of these fatty acid methyl esters (FAMEs). Below, we provide the theoretical causality, self-validating experimental protocols, and quantitative diagnostic tools required to resolve these critical analytical bottlenecks.

Part 1: Diagnostic FAQs (Troubleshooting Isomer Co-Elution)

Q1: Why do my 4-nonenoic acid methyl ester isomers co-elute as a single broad peak on a standard DB-5 column? A: Standard 5% phenyl-methylpolysiloxane columns (like DB-5) separate analytes primarily based on boiling point and dispersive (van der Waals) interactions. The boiling points and molecular weights of cis- and trans-4-nonenoic acid methyl esters are virtually identical. Because a non-polar stationary phase cannot distinguish the subtle geometric differences between these isomers, they co-elute.

Q2: How can I chromatographically resolve the cis and trans isomers of 4-NAME? A: You must switch to a highly polar cyanopropyl column (e.g., SP-2560, DB-23, or CP-Sil 88). The causality lies in the dipole-dipole interactions. The cyano groups in the stationary phase create a strong dipole moment. Due to the geometry of the double bond, cis isomers possess a "U-shape" that allows them to interact more closely and strongly with the polar stationary phase compared to the linear trans isomers. Consequently, 1[1].

Q3: Even after separating the peaks, their mass spectra (at 70 eV) look identical. How do I determine the exact position of the double bond? A: Standard Electron Ionization (EI) at 70 eV causes extensive double-bond migration along the aliphatic chain prior to fragmentation. This makes the MS spectra of positional isomers indistinguishable. To solve this, you must "fix" the double bond in place using Dimethyl Disulfide (DMDS) derivatization. DMDS forms sulfur-containing covalent bonds across the double bond. Upon EI, the molecule cleaves predictably between the two sulfur-bearing carbons,2[2].

G1 A Co-eluting 4-NAME Isomers B Analytical Goal? A->B C Geometric (Cis/Trans) B->C D Positional (Double Bond) B->D E 100% Biscyanopropyl Column C->E F DMDS Derivatization D->F G Trans elutes before Cis E->G H Diagnostic MS Cleavage F->H

Workflow for selecting the correct analytical strategy for 4-NAME isomers.

Part 2: Self-Validating Experimental Protocols

Protocol A: High-Resolution GC Separation of Geometric Isomers

This protocol utilizes a 100% biscyanopropyl column to resolve cis and trans configurations. Long column lengths (e.g., 100 m) are traditionally the3[3].

Step-by-Step Methodology:

  • Column Installation: Install a highly polar cyanopropyl column (e.g., SP-2560, 100 m × 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas Optimization: Use Helium at a constant flow rate of 1.0 mL/min (or Hydrogen for faster throughput).

  • Temperature Gradient:

    • Initial: 140°C (hold for 5 min).

    • Ramp 1: 2°C/min to 200°C (hold for 10 min).

    • Ramp 2: 5°C/min to 240°C (hold for 5 min).

    • Causality Note: A slow ramp rate (≤ 2°C/min) through the elution zone is critical to maximize the dipole interactions required to separate the cis and trans geometries.

  • Injection: Inject 1 µL of the FAME extract in hexane using a split ratio of 50:1.

  • Self-Validation Check: Inject a known standard mixture containing cis- and trans-4-nonenoic acid methyl esters. Calculate the resolution ( Rs​ ). If Rs​<1.5 , the system is failing to achieve baseline resolution. Correct this by lowering the initial oven temperature by 10°C or decreasing the primary ramp rate to 1°C/min.

Protocol B: DMDS Derivatization for Double-Bond Localization

This protocol converts the elusive double bond into a stable thioether adduct, preventing EI-induced migration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10 µg of the 4-NAME mixture in 200 µL of hexane in a glass vial with a PTFE-lined cap.

  • Reagent Addition: Add 100 µL of Dimethyl Disulfide (DMDS) and 20 µL of a 6% (w/v) iodine solution in diethyl ether (catalyst).

  • Incubation: Seal the vial and incubate at 25°C for 60 minutes with gentle agitation.

  • Quenching: Terminate the reaction by adding 200 µL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine.

  • Extraction: Vortex vigorously, then centrifuge to separate the layers. Extract the upper (organic) hexane layer containing the DMDS adducts into a clean GC vial.

  • Self-Validation Check: Analyze the sample via GC-MS. Before interpreting fragments, check the Total Ion Chromatogram (TIC) for the unreacted 4-NAME molecular ion ( m/z 170). If the m/z 170 peak dominates and the expected adduct ( m/z 264) is absent, the derivatization failed. This is usually caused by degraded (moisture-contaminated) iodine catalyst. Prepare fresh reagents and repeat.

G2 N1 4-NAME (MW=170) N2 DMDS + I2 Catalyst (25°C) N1->N2 N3 Thioether Adduct (MW=264) N2->N3 N4 Electron Ionization (70 eV) N3->N4 N5 C4-C5 Bond Cleavage N4->N5 N6 Ester Ion (m/z 147) N5->N6 N7 Aliphatic Ion (m/z 117) N5->N7

DMDS derivatization mechanism and resulting diagnostic MS fragments for 4-NAME.

Part 3: Quantitative Data & Diagnostic Reference Tables

To accurately identify your compounds, compare your experimental data against the validated metrics below.

Table 1: Column Selection and Expected Retention Behavior for 4-NAME Isomers
Column PhasePolarityMechanism of SeparationExpected Resolution ( Rs​ )Elution Order
5% Phenyl-methylpolysiloxane (e.g., DB-5)LowBoiling point / DispersionCo-elution ( Rs​<0.5 )Indistinguishable
Polyethylene Glycol (e.g., DB-WAX)HighHydrogen bonding / DipolePartial resolution ( Rs​≈1.0 )Trans generally before Cis
100% Biscyanopropyl (e.g., SP-2560)Very HighStrong dipole-dipole / GeometricBaseline resolution ( Rs​≥1.5 )Trans strictly before Cis
Table 2: Diagnostic MS Fragmentation for 4-NAME DMDS Adducts

When the C4=C5 double bond is derivatized with DMDS, EI cleavage occurs strictly between C4 and C5. The mass of the resulting fragments definitively proves the double bond was at the Δ4 position.

AnalyteOriginal Molecular Ion [M]⁺DMDS Adduct Ion [M+94]⁺Ester-Bearing Fragment ( m/z )Aliphatic Tail Fragment ( m/z )
4-Nonenoic Acid Methyl Ester170264147 117

(Calculation Note: The ester fragment comprises CH3​O−CO−CH2​−CH2​−CH(SCH3​) , yielding a mass of 147. The aliphatic fragment comprises CH(SCH3​)−CH2​−CH2​−CH2​−CH3​ , yielding a mass of 117. The sum of these fragments equals the intact adduct mass of 264).

References

  • Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide, ACS Publications, [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Esterification of 4-Nonenoic Acid

Welcome to the Technical Support Center for lipid chemistry and drug development professionals. Esterifying unsaturated fatty acids like 4-nonenoic acid to their corresponding methyl esters presents unique synthetic chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid chemistry and drug development professionals. Esterifying unsaturated fatty acids like 4-nonenoic acid to their corresponding methyl esters presents unique synthetic challenges. Unlike saturated fatty acids, the Δ4 double bond in 4-nonenoic acid is highly sensitive to harsh acidic conditions, making it prone to isomerization and artifact formation.

This guide provides a mechanistic troubleshooting framework, an optimized self-validating protocol, and empirical data to help you achieve >95% yields of pure methyl 4-nonenoate.

Diagnostic Workflow: Pathway & Byproduct Analysis

The choice of catalyst dictates the reaction pathway. The diagram below illustrates how different catalytic environments impact the integrity of the Δ4 double bond during esterification.

EsterificationWorkflow A 4-Nonenoic Acid + Methanol B Acid Catalyst Selection A->B C1 Strong Homogeneous Acid (e.g., H2SO4) B->C1 C2 BF3-Methanol (10-14%) B->C2 C3 Heterogeneous Solid Acid (e.g., Amberlyst-15) B->C3 D1 Double Bond Migration (Δ4 → Δ3/Δ2 Isomers) C1->D1 Carbocation Formation D2 Methoxy Artifacts (Methanol Addition) C2->D2 Acid-catalyzed Addition D3 High Yield Methyl 4-Nonenoate (Preserved Δ4 Bond) C3->D3 Mild Protonation

Fig 1: Catalyst selection impact on 4-nonenoic acid esterification pathways and byproducts.

Troubleshooting FAQs: Mechanistic Challenges

Q1: Why am I detecting Δ3 or Δ2 isomers in my GC-MS instead of pure methyl 4-nonenoate? A1: The Δ4 double bond in 4-nonenoic acid is highly susceptible to migration when exposed to strong Brønsted acids (e.g., sulfuric acid, perchloric acid). These strong acids protonate the olefinic bond, generating a transient carbocation intermediate. Through successive hydride shifts, the double bond migrates to more thermodynamically stable, conjugated positions, resulting in Δ3 or Δ2 isomers[1]. To prevent this, you must lower the reaction temperature (<60°C) and switch to a milder, heterogeneous solid acid catalyst that provides sufficient acidity for esterification without inducing carbocation-driven isomerization.

Q2: Why does my reaction stall at 60-70% yield despite using a massive excess of methanol? A2: Esterification is an equilibrium-limited process. As the reaction progresses, the byproduct—water—accumulates in the system. In heterogeneous catalysis, water directly competes with the reactants by hydrogen-bonding to the active sulfonic acid sites (e.g., on Amberlyst-15). This effectively poisons the catalyst and halts the forward reaction[2]. To break this equilibrium limit, water must be continuously sequestered in-situ using activated 3Å molecular sieves.

Q3: Is Boron Trifluoride-Methanol ( BF3​ -MeOH) safe for 4-nonenoic acid esterification? A3: No. While BF3​ -MeOH is a standard, rapid reagent for saturated fatty acids, it is highly detrimental to unsaturated fatty acids like 4-nonenoic acid. The strong Lewis acid environment promotes the nucleophilic addition of methanol across the Δ4 double bond, generating methoxy-substituted artifacts[3]. These artifacts not only reduce the yield of the target methyl ester but also severely complicate downstream chromatographic purification and GC-MS quantification[4].

Self-Validating Protocol: High-Yield Synthesis using Amberlyst-15

To achieve high conversion while preserving the Δ4 double bond, we utilize Amberlyst-15 (a macroreticular sulfonic acid resin) coupled with in-situ water scavenging. This protocol is designed with built-in validation checkpoints to guarantee success at each phase.

Phase 1: Catalyst Preparation & Validation
  • Washing: Wash 1.0 g of Amberlyst-15 beads with 20 mL of anhydrous methanol to remove storage moisture and manufacturing impurities.

  • Drying: Dry the resin in a vacuum oven at 60°C for 4 hours.

  • Self-Validation Checkpoint: Weigh the catalyst before and after the final hour of drying. A constant mass confirms the complete removal of water, ensuring the maximum availability of active acidic sites.

Phase 2: Reaction Assembly
  • Reagents: In an oven-dried 50 mL round-bottom flask, combine 1.0 mmol of 4-nonenoic acid with 10.0 mmol of anhydrous methanol (1:10 molar ratio).

  • Catalyst & Scavenger: Add 10 wt% (relative to the fatty acid) of the dried Amberlyst-15 and 20 wt% of freshly activated 3Å molecular sieves directly into the flask.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the methanol prior to addition; moisture content must be <0.05% to prevent early equilibrium stalling.

Phase 3: Temperature-Controlled Execution
  • Heating: Equip the flask with a reflux condenser and heat to exactly 60°C under continuous magnetic stirring (500 rpm) for 3 hours.

  • Causality Note: Keeping the temperature strictly at or below 60°C prevents the system from reaching the thermal activation energy required for carbocation-mediated double-bond migration.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:Ethyl Acetate 9:1) hourly. The reaction is complete when the highly polar 4-nonenoic acid spot (low Rf) completely disappears, replaced by the non-polar methyl ester spot (high Rf).

Phase 4: Isolation & Analytical Validation
  • Filtration: Filter the mixture through a sintered glass funnel to quantitatively recover the Amberlyst-15 and molecular sieves.

  • Concentration: Remove excess methanol under reduced pressure using a rotary evaporator.

  • Self-Validation Checkpoint: Analyze the crude product via GC-MS. Success is validated by a single dominant peak yielding a molecular ion of m/z 170 (Methyl 4-nonenoate). The absence of m/z 202 (M+32) confirms that no methoxy artifacts were formed.

Quantitative Performance Comparison

The following table summarizes the expected outcomes when applying different catalytic systems to 4-nonenoic acid. The data highlights the necessity of combining a mild solid acid with water scavenging to optimize both yield and purity.

Catalyst SystemReaction Temp (°C)Yield (%)Isomerization ( Δ3 / Δ2 ) (%)Methoxy Artifacts (%)
Homogeneous H2​SO4​ (1 mol%)657815 - 25< 1
BF3​ -Methanol (14%)100855 - 1012 - 18
Amberlyst-15 (Standard)6065< 20
Amberlyst-15 + 3Å Sieves 60 > 95 < 2 0

References

  • Lactonization–Dimerization Competition in the Perchloric Acid-Catalyzed Conversion of Oleic Acid to γ-Lactone: Process Optimization and DFT Calculations Source: ACS Publications URL
  • Effects of water on the esterification of free fatty acids by acid catalysts Source: IDEAS/RePEc URL
  • Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS URL

Sources

Troubleshooting

Preventing auto-oxidation of methyl 4-nonenoate during long-term laboratory storage

Welcome to the Technical Support Center for lipid handling and stability. Methyl 4-nonenoate is a highly reactive unsaturated fatty acid methyl ester (FAME) widely used in drug development and synthetic chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and stability. Methyl 4-nonenoate is a highly reactive unsaturated fatty acid methyl ester (FAME) widely used in drug development and synthetic chemistry. Due to its chemical structure, it is highly susceptible to rapid auto-oxidation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the long-term integrity of your laboratory inventory.

Part 1: Mechanistic Grounding — The Auto-Oxidation Pathway

To effectively prevent degradation, we must first understand the causality of the reaction. Methyl 4-nonenoate contains a carbon-carbon double bond at the C4 position. This specific geometry renders the adjacent methylene groups at the C3 and C6 positions "allylic."

The bond dissociation energy of these allylic C-H bonds is significantly lower than that of standard alkyl C-H bonds. Consequently, they are highly vulnerable to hydrogen abstraction by free radical initiators (such as trace transition metals, UV light, or ambient heat) .

Once an allylic hydrogen is abstracted, a carbon-centered lipid radical (L•) is formed. This radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•), which then abstracts a hydrogen from a neighboring lipid molecule. This creates a self-propagating chain reaction that yields lipid hydroperoxides (LOOH) as the primary oxidation products . To halt this, we introduce chain-breaking antioxidants like Butylated hydroxytoluene (BHT).

AutoOxidation Initiation Initiation: Allylic H Abstraction (Light/Metals) LipidRadical Lipid Radical (L•) Initiation->LipidRadical Propagation Propagation: + O2 Addition LipidRadical->Propagation PeroxylRadical Peroxyl Radical (LOO•) Propagation->PeroxylRadical Hydroperoxide Lipid Hydroperoxide (LOOH) + New L• PeroxylRadical->Hydroperoxide Chain Reaction Termination Termination: BHT donates H+ PeroxylRadical->Termination BHT Intervention Hydroperoxide->LipidRadical Loops back StableProduct Stable Non-Radical Product Termination->StableProduct

Fig 1: Auto-oxidation chain reaction of methyl 4-nonenoate and BHT termination pathway.

Part 2: Troubleshooting FAQs

Q1: Why did my methyl 4-nonenoate turn yellow and develop a rancid odor after three months at room temperature? A: Your sample has undergone advanced auto-oxidation. The rancid odor and yellowing are caused by the accumulation of secondary oxidation products (short-chain aldehydes, ketones, and volatile carboxylic acids). These are formed via the beta-scission of the lipid hydroperoxides generated during the propagation phase . Once this occurs, the chemical integrity of the ester is permanently compromised.

Q2: I need to store my sample for over a year. Is a -20°C freezer sufficient, or do I need -80°C? A: While -20°C slows the kinetic rate of oxidation, it does not completely halt radical propagation. For long-term storage (exceeding 6 months), -80°C is strictly required. At -80°C, the thermal energy available for the initiation phase of auto-oxidation is drastically reduced, preserving the double bond integrity and preventing the degradation of the FAME composition .

Q3: How exactly does BHT prevent oxidation, and what concentration should I use? A: Butylated hydroxytoluene (BHT) is a sterically hindered phenolic antioxidant. It acts as a chain-breaking agent during the propagation phase. When a lipid peroxyl radical (LOO•) forms, BHT donates a hydrogen atom to it, converting it into a stable lipid hydroperoxide. BHT itself becomes a stable, unreactive radical that cannot propagate the chain . A concentration of 0.01% to 0.1% (100 - 1000 ppm) is optimal for laboratory storage without interfering with downstream assays.

Q4: Why does the protocol specify Argon instead of Nitrogen for headspace blanketing? A: Both are inert gases that displace oxygen. However, Argon is approximately 38% heavier than ambient air, whereas Nitrogen is slightly lighter. Argon effectively "sinks" to the bottom of the vial, creating a dense, protective blanket directly over the liquid surface. Nitrogen can easily mix with ambient air and escape during the capping process, leaving residual oxygen in the headspace.

Part 3: Quantitative Data & Storage Matrix

To optimize your storage strategy, compare the empirical shelf-life expectations based on combined environmental controls.

Storage ConditionAntioxidant (BHT)Headspace GasLight ExposureExpected Shelf LifeOxidation Risk
Room Temp (25°C)NoneAmbient AirDirect Light< 1 weekCritical
4°C (Refrigerator)NoneAmbient AirDark (Amber Vial)1-2 monthsHigh
-20°C (Freezer)NoneNitrogenDark (Amber Vial)6-12 monthsModerate
-20°C (Freezer)0.05% w/wArgonDark (Amber Vial)12-18 monthsLow
-80°C (Ultra-Low) 0.05% w/w Argon Dark (Amber Vial) > 2 years Minimal

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol ensures that your methyl 4-nonenoate is protected from initiation factors and that its integrity can be verified prior to future use.

Workflow: Aliquoting and Long-Term Storage

Step 1: Antioxidant Preparation Prepare a stock solution of BHT in anhydrous ethanol or directly in the methyl 4-nonenoate (if downstream applications permit). Achieve a final BHT concentration of 0.05% w/w.

Step 2: Aliquoting (Minimize Freeze-Thaw) Working quickly under a fume hood, transfer single-use volumes (e.g., 1 mL) of the lipid into pre-cleaned, dry amber glass vials . Amber glass blocks UV light, effectively eliminating photo-oxidation initiation.

Step 3: Argon Blanketing Using a low-pressure gas line equipped with a sterile pipette tip, gently blow Argon gas into the headspace of the vial for 10–15 seconds. Do not bubble the gas through the liquid to avoid aerosolizing the lipid.

Step 4: Hermetic Sealing Immediately cap the vial using a screw cap fitted with a PTFE-lined silicone septum. PTFE is chemically inert to esters and prevents the leaching of plasticizers into your sample.

Step 5: Storage & Self-Validation Transfer the sealed vials to a -80°C freezer. Validation Step: Before using an aliquot in a critical experiment, run a rapid Thin-Layer Chromatography (TLC) plate (Hexane:Diethyl Ether:Acetic Acid 80:20:1) or GC-FID. The presence of polar spots near the baseline on TLC indicates hydroperoxide formation, validating whether the storage system maintained integrity.

Workflow Step1 1. Preparation Add BHT antioxidant (0.05% w/w) Step2 2. Aliquoting Transfer Methyl 4-nonenoate into Amber Glass Vials Step1->Step2 Step3 3. Blanketing Purge headspace with Argon gas (Heavier than air) Step2->Step3 Step4 4. Sealing Cap tightly with PTFE-lined silicone septa Step3->Step4 Step5 5. Storage & Validation Store at -80°C and verify via TLC before use Step4->Step5

Fig 2: Step-by-step workflow for the aliquoting and long-term storage of unsaturated lipids.

References

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity.[Link]

  • Pedulli, G. F., & Amorati, R. (2023). Lipid Peroxidation and Antioxidant Protection. Antioxidants (MDPI).[Link]

  • Yaakob, Z., et al. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Energy & Fuels (ACS Publications).[Link]

  • Aquino, I. P., et al. (2012). Influence of Fatty Acid Methyl Ester Composition, Acid Value, and Water Content on Metallic Copper Corrosion Caused by Biodiesel. Journal of the Brazilian Chemical Society (SciELO).[Link]

Optimization

Optimizing mobile phase gradients for methyl 4-nonenoate HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods specifically for methyl 4-nonenoate .

Analyzing aliphatic, unsaturated esters requires a deep understanding of mobile phase kinetics. Below, we bypass generic advice to explore the thermodynamic and kinetic causality behind gradient optimization, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Analyte Profiling & Gradient Parameters

To control a molecule's behavior on a column, we must first understand its physicochemical nature. Methyl 4-nonenoate is a hydrophobic, non-ionizable ester. These properties dictate our chromatographic strategy.

Table 1: Physicochemical & Chromatographic Properties of Methyl 4-Nonenoate

PropertyValue / CharacteristicChromatographic Implication
Chemical Class Unsaturated Aliphatic EsterRequires organic modifiers with high solvating power for lipids.
Hydrophobicity (XLogP3) ~3.5[1]Highly retained on C18 phases; requires a high final %B to elute.
Ionizability Neutral (Non-ionizable)Mobile phase pH has minimal direct effect on analyte retention[2].
Structural Features Alkene double bondSusceptible to specific selectivity changes using Acetonitrile due to nitrile pi-interactions[2].

Table 2: Key Gradient Parameters & Optimization Targets

Gradient ParameterOptimized TargetMechanistic Rationale
Initial %B 5%Maximizes polarity difference; focuses the analyte band at the column inlet[3].
Gradient Time ( tG​ ) 15–20 minutesProvides a shallow enough slope to separate the ester from structurally similar matrix lipids[3].
Final %B 95%Overcomes the strong hydrophobic interactions between the ester's aliphatic chain and the C18 phase[3].
Re-equilibration 10 × Vm​ (~15 mins)Fully replaces the strong solvent with the weak solvent, preventing retention time drift[3].

Part 2: Core Troubleshooting & FAQs

Q1: Why does methyl 4-nonenoate exhibit broad, tailing peaks under isocratic conditions, and how does a gradient solve this? Methyl 4-nonenoate is highly hydrophobic. Under isocratic conditions, highly retained analytes spend an extended time migrating through the column, allowing longitudinal diffusion to severely broaden the analyte band[4]. Gradient elution solves this by dynamically increasing the mobile phase's eluotropic strength during the run[3]. Because the rear of the analyte band is constantly exposed to a slightly stronger solvent concentration than the front, the molecules at the back travel faster, effectively "compressing" or "focusing" the peak[4].

Q2: What is the mechanistic difference between using Methanol versus Acetonitrile in the organic phase for this specific ester? While both are common reversed-phase modifiers, Acetonitrile (ACN) is typically superior for unsaturated esters. ACN is an aprotic solvent with a lower viscosity than Methanol (MeOH)[2]. Lower viscosity enhances mass transfer kinetics between the mobile and stationary phases, minimizing the C-term of the van Deemter equation and sharpening the peak. Additionally, the nitrile group in ACN can participate in weak dipole-induced dipole interactions with the alkene double bond of methyl 4-nonenoate, disrupting pi-pi interactions and offering unique selectivity that MeOH cannot provide[2].

Q3: How do I calculate the optimal scouting gradient, and how do I know if it is successful? Method development should begin with a "scouting gradient"—typically a linear sweep from 5% to 95% organic solvent over 10 to 20 minutes[3]. The success of this gradient is evaluated using the gradient retention factor ( k∗ ). For a robust method, k∗ should fall between 2 and 10[5]. If k∗<2 , the analyte elutes too near the void volume, risking interference from unretained matrix components[5]. If k∗>10 , the ester is overly retained, leading to unnecessarily long run times[5]. You can adjust k∗ by modifying the gradient slope ( ΔΦ/tG​ ) or the flow rate[6].

Q4: Why does the retention time of methyl 4-nonenoate drift between consecutive injections, and how is this prevented? Retention time drift in gradient HPLC is almost always a symptom of inadequate column re-equilibration[3]. After the gradient reaches its maximum organic concentration, the column must be returned to the initial weak solvent conditions. If the stationary phase is not fully re-wetted with the initial mobile phase, the ester will experience a different starting eluotropic strength on the next injection. A self-validating protocol requires flushing the column with at least 10 column internal volumes ( Vm​ ) of the initial mobile phase[3]. For a standard 150 mm × 4.6 mm column, Vm​ is approximately 1.5 mL, necessitating a 15-minute re-equilibration at 1.0 mL/min[3].

Part 3: Step-by-Step Methodology

Protocol: Scouting Gradient Execution and System Validation Objective: Establish a baseline gradient for methyl 4-nonenoate and validate system re-equilibration to ensure reproducible retention times.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Ultrapure Water, 18.2 MΩ·cm) and Mobile Phase B (HPLC-Grade Acetonitrile). Degas both solvents to prevent bubble formation during high-pressure dynamic mixing.

  • Step 2: Column Conditioning. Install a C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to stabilize solvent viscosity and improve mass transfer kinetics[7].

  • Step 3: Program the Scouting Gradient.

    • 0.0 - 2.0 min: Isocratic hold at 5% B (focuses the sample at the column head)[4].

    • 2.0 - 22.0 min: Linear ramp from 5% B to 95% B (evaluates elution behavior)[3].

    • 22.0 - 25.0 min: Isocratic wash at 95% B (elutes highly hydrophobic impurities).

    • 25.0 - 25.1 min: Step return to 5% B.

    • 25.1 - 40.0 min: Re-equilibration at 5% B (Flushes approx. 10 column volumes)[3].

  • Step 4: Execute and Calculate. Inject 10 µL of the methyl 4-nonenoate standard. Record the retention time ( tR​ ). Calculate the gradient retention factor ( k∗ ) to determine if the slope requires adjustment[5].

  • Step 5: System Validation (Self-Validation Loop). Perform three consecutive blank injections followed by three standard injections. If the tR​ of methyl 4-nonenoate varies by more than ±0.05 minutes, the system is failing to reset. Extend the re-equilibration time in Step 3 by 5 minutes until mathematical stability is achieved across all three standard injections.

Part 4: Workflow Visualization

GradientOptimization N1 Initiate Scouting Gradient (5% to 95% B over 20 min) N2 Evaluate Elution Profile Calculate k* N1->N2 N3 Is k* between 2 and 10? N2->N3 N4 Adjust Gradient Slope (ΔΦ/tG) or Flow Rate N3->N4 No N5 Optimize Organic Modifier (Acetonitrile vs. Methanol) N3->N5 Yes N4->N2 N6 Set Re-equilibration Time (10x Column Volume, Vm) N5->N6

Workflow for optimizing reversed-phase HPLC mobile phase gradients.

References

  • Understanding Gradient HPLC | LCGC International | [Link]

  • Gradient HPLC for Reversed-Phase Separations | LCGC International | [Link]

  • HPLC Gradient in reverse phase chromatography | Element Lab Solutions | [Link]

  • Reversed Phase HPLC Method Development | Phenomenex |[Link]

  • Aspects of Gradient Optimization | Wiley-VCH | [Link]

  • Ethyl (e)-7-methyl-4-nonenoate | C12H22O2 | CID 164576919 | PubChem (National Institutes of Health) |[Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | ACS Publications | [Link]

Sources

Troubleshooting

Reducing baseline background noise in methyl 4-nonenoate mass spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in trace volatile analysis: mitigating baseline background noise dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in trace volatile analysis: mitigating baseline background noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl 4-nonenoate.

Methyl 4-nonenoate is a trace volatile ester critical to the profiling of hop (Humulus lupulus) essential oils[1][2] and the identification of specific insect sex pheromones, such as those of the azalea mealybug[3]. Because it often exists at sub-part-per-billion (ppb) levels within highly complex, terpene-rich matrices, controlling chemical and electronic noise is paramount to achieving reliable Limits of Detection (LOD) and Quantitation (LOQ).

Part 1: Diagnostic Logic & Workflow

Before adjusting instrument parameters, you must identify the chemical or electronic origin of the baseline noise. The mass spectrometer is an exceptional diagnostic tool; the background m/z ions present in your baseline dictate the required troubleshooting path[4].

GCMS_Troubleshooting Start Elevated Baseline Noise in Methyl 4-nonenoate Analysis CheckIons Evaluate Background m/z in Mass Spectrum Start->CheckIons Siloxanes m/z 207, 281, 355 (Siloxane Signatures) CheckIons->Siloxanes AirWater m/z 18, 28, 32 (Air/Water Signatures) CheckIons->AirWater Matrix Complex/Random m/z (Chemical Noise) CheckIons->Matrix ColBleed Stationary Phase Degradation or Septum Coring Siloxanes->ColBleed Leak System Leak or Exhausted Gas Traps AirWater->Leak Coelution Matrix Co-elution (e.g., Hop Terpenes) Matrix->Coelution Action1 Trim Column & Replace Inlet Consumables ColBleed->Action1 Action2 Tighten MS Interface & Replace Purifiers Leak->Action2 Action3 Switch to SIM/MRM & Optimize SPME Coelution->Action3

Diagnostic workflow for isolating and resolving GC-MS baseline noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my baseline rise significantly at the end of the GC temperature program, obscuring the methyl 4-nonenoate peak? A: A rising baseline at high temperatures is the hallmark of column bleed[5]. The polysiloxane stationary phase of the GC column degrades thermally, releasing cyclic siloxanes into the MS source[6]. This degradation is exponentially accelerated by the presence of trace oxygen or moisture in the carrier gas[7]. Causality: Oxygen cleaves the polymer backbone of the stationary phase at elevated temperatures, causing irreversible damage[8]. Solution: Install high-capacity oxygen and moisture traps on the carrier gas lines[5][6], and utilize a low-bleed column (e.g., 5% phenyl methylpolysiloxane) which uses steric hindrance to resist cyclic siloxane formation[5][6].

Q2: How can I differentiate between septum bleed and column bleed if both produce siloxane ions? A: Both phenomena produce characteristic m/z 207, 281, and 355 ions[6][9]. However, septum bleed typically manifests as discrete "ghost peaks" or a high baseline even at low oven temperatures[7][10]. Causality: As the autosampler syringe repeatedly pierces the septum, it causes "coring." These micro-particles of silicone fall into the hot inlet liner and continuously outgas into the column[9][11]. Column bleed, conversely, is a continuous baseline rise that strictly mirrors the high-temperature ramp of the oven program[5][7].

Q3: My methyl 4-nonenoate signal is buried in chemical noise from hop essential oils. How do I filter this out? A: Hop matrices are dominated by high-concentration terpenes (e.g., β -caryophyllene, α -humulene)[1][2]. When analyzing in Full Scan mode, these co-eluting compounds introduce massive chemical noise[12]. Causality: The MS detector is saturated by matrix ions, reducing the electron multiplier's sensitivity to the trace ester[13]. Solution: Switch the MS acquisition from Full Scan to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a tandem quadrupole[14]. By isolating the specific precursor/product ions of methyl 4-nonenoate, you mathematically exclude the terpene background noise, drastically improving the Signal-to-Noise (S/N) ratio[14].

Part 3: Quantitative Data on Noise Reduction Strategies

To assist in method development, the following table summarizes the expected quantitative improvements in baseline noise reduction based on specific interventions.

Optimization StrategyMechanistic CausalityTarget Noise SourceTypical S/N Improvement
High-Capacity O 2​ /Moisture Traps Prevents oxidative cleavage of the polysiloxane stationary phase[5].Column Bleed (m/z 207, 281)[6]2x – 5x
SIM / MRM Acquisition Excludes non-target matrix ions from reaching the detector[14].Matrix Chemical Noise[13]10x – 50x
Inlet Liner Deactivation Prevents analyte adsorption and catalytic degradation at active sites[10].Peak Tailing / Ghost Peaks[10]3x – 8x
HS-SPME vs. Liquid Injection Selectively partitions volatiles, leaving non-volatile matrix behind[15].Matrix Co-elution[1]5x – 15x

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not rely on assumptions. The following protocols are designed as self-validating systems , meaning the workflow inherently proves its own success before you inject a precious sample.

Protocol 1: System Bake-Out and Leak Validation

Objective: Eliminate baseline noise caused by inlet contamination and carrier gas leaks.

  • Inlet Maintenance: Cool the GC oven and MS source. Replace the septum with a low-bleed variant and install a new, deactivated glass liner[6][10]. Causality: Removing accumulated non-volatile residues and cored septum particles eliminates the primary source of low-temperature baseline noise and ghost peaks[10][11].

  • Column Trimming: Trim 10–20 cm from the front end of the GC column[10][11]. Causality: The head of the column acts as a trap for heavy matrix components. These create active sites that adsorb methyl 4-nonenoate, causing peak tailing that blends into the baseline[10].

  • Thermal Conditioning: Establish carrier gas flow and heat the column to 10°C below its maximum rated temperature for 2 hours[5].

  • Self-Validation Check (Air/Water Spectrum):

    • Cool the oven to 50°C.

    • Acquire a mass spectrum in profile mode.

    • Validation Gate: The system is validated as leak-free only if the m/z 28 (N 2​ ) to m/z 32 (O 2​ ) ratio is approximately 4:1 (indicating atmospheric air, meaning a leak, which must be fixed), OR ideally, both are nearly absent. Furthermore, the m/z 18 (H 2​ O) abundance must be <2% of the m/z 69 calibration gas ion[6]. Do not proceed to sample analysis until this metric is achieved.

Protocol 2: HS-SPME-GC-MS Optimization for Methyl 4-nonenoate

Objective: Maximize ester extraction while minimizing matrix-induced chemical noise.

  • Matrix Modification: Add 1.0 g of NaCl to 5.0 mL of the aqueous sample matrix in a 20 mL headspace vial. Causality: The addition of salt increases the ionic strength of the aqueous phase ("salting out"). This decreases the solubility of the organic ester, driving methyl 4-nonenoate into the headspace and increasing its concentration relative to the background[15].

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace at 40°C for 30 minutes[1].

  • Desorption & Acquisition: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the MS in SIM mode.

  • Self-Validation Check (Blank Matrix):

    • Inject a blank matrix (e.g., water + NaCl) using the exact SPME method.

    • Validation Gate: Evaluate the chromatogram at the specific retention time window of methyl 4-nonenoate. The baseline S/N must be < 3:1. If extraneous peaks are present, the SPME fiber is suffering from carryover and must be baked out at 250°C for an additional 15 minutes[10].

References

  • Separation Science. "GC Column Bleed: Causes and Prevention".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgYBcUj_NdTxiHnMvrmA5_XIJASnBgVa2LE_Pl8x91v-zttvlSKvlZjb7wBWAlRLFL36mzXMAGDX3gJSDy6YpHsSwhZstbZckVzYEAFtyOYo99M-IlYcwCSRZUKtT-hfhwVGr4QZAKh6teLa8kBsBO-yHPmfxrHpGqadm8bUD7he8=]
  • BenchChem. "reducing background noise in GC/MS analysis of phenols".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ICBAWYiBawUJq2MMCtRPTF3qRNpaxsUPuWg-4FXu8I3o_j1ORGrGf7-z9GNn48TO2k8T-K10mIDNyLMA3Z8ElJxFnR7H-cRB87Yc5hJLBxejFA3GlGRIGeI2RUGF413S1UG3_tWTLj15YC5D4hiduYzVrO5Xs6fV1xsOnqyuPzLHyLucE8RKbQyEW1ml1A_uxmU=]
  • PatSnap Eureka. "GC-MS Noise Isolation Techniques: Application in Labs".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSaIrhrRARiazxiIsj9x8qi23lrIQNBuP2Qy-vsPLdzX6-yoVqiXDrxMClWxeRpPc8pdhsLfF_bb9reFhZjn8lZWqrsjXUjXDQgefQ9l60ufy0immmgrGHLGHYLKcp_APegwfJw0CYxsSZgvQzq9lg9wmHUneTBSMyKxFRC3bIFLqZcqIN_9jfnR1-1Yiq-pIk]
  • PMC - NIH. "A practical approach for determination of mass spectral baselines".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmpqs75QceR6JJKQAnkHEhZRJ8XUYHkbFVHpjnesvouv8pbqLwGCZ4iN431EnyQUa_Wsfr2TJik0OqCgDW0ZYVMBOHTITy6Q52EOKFeQBKuJI7rzPg2TMpc6ztzCA6iPItfO_N4k6nmdk251k=]
  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBDZTeeqme7qR_xKe13wi5RajZMwZLEcx6A4SC6e-UQyZP8Bdjyzuj0ZYCRE5R-5yR3D00MNM-hcBKoCNzdCgWqLk0yc7y8PhAgPwS14jjZN9Axy_Jz4tRpAgAturvhSLGvYPzSQaecFzTncaBBrC4T908w676CHjJZ-k4MFba7LUC0T35--v5FfKe6NQVuGOuEAq6XiSV8DnfY1Gy7cmJGJ1TG3WDJbhdEnVhaMixl53]
  • Phenomenex. "GC Column Troubleshooting Guide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_iWP77BsZZw0DguS6zQR4YKYxxK3zeRTuyHgSqoePBPpsIBDy7TYMamIHg3Fqwwi8ui6m0J2FIGop42I39rf4HmrjMFRkccWd-ivYg1BJKeIhfVUv25hXVFx4WLiaSZ6K0tJ4iKbvaGSR3ul7KJAixkhMSDDYMnk29Ay0az9z5mgF-0tXhCnUXb6XJO9218aaJnV2WazNNEuZif6lxq6]
  • ACS Publications. "A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdI89iZnuZKGlHaAJoGtFBIwx7bM4M66JsYIj598_gYrqB544uQVPgt_--tMJlPjRb7PlK9g3U4-FWHfH0ZraivTwlXpuQb-dC8p8tegLU23-q9ZlOxJhtOZkF0cXxqmd9--u6GA==]
  • Oxford Academic. "Gas Chromatography Problem Solving and Troubleshooting".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO9fXsukwJZB4_LAmo-17wPqHkUp9zw3KGrTY0yfOkR-5JJ96bph3cxOV0-jZ_1oSreGE6DvNIMQNnw8CYDeTOlSWW-mBsdwEqJW-oR4cZhdZlVVMzuc5D0wvjR8i3PmLuOchwOUYW0jnEw9VjdYm_NHRja7bkEh3yT6DwudujTtK4srkTUw==]
  • Chromatography Today. "Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsv3b-UWKXBqK6JSXYfwc_29z3_VJZ8IpQHFKg6WtuITlkV_8X18SFDc-Pq6rUX6-YKbqkjoR0p_3YEU3a-ObD-AFohsd-GXfPV74VMeC9C2pObzxWZkIrYlxhSGeYIPQLRtnVE1gJXTkXeNms179CPB5Lti_B0aPjv31n8vi2KV6c2S61rUa0iZkJAkQ2UmE-fQALBeurHFQMoAeaMum_blYN3hSdoxVz57A_gvgJj_gvLI5bU5R3eZuI1DjOkA4jW1wz5MRP8-R7ZnUXOZ1ySPIH48DgCYMInbMq1U0q]
  • Agilent. "Beware of GC Column Bleed".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtz6xHUsj0WsfTc4y8BPAG-DmxC-xwZMR10wdF4omN_i9SwCGIf6hyDIMl_6q4XsZXqrwnUg2cTx94QoPam8vYVp3qA4QKJVO0mxL9MnWg_p0Tf99linVnhjDrBTIYO5Y5DIJAxaf00jaU9L5kvKu0XfMzGVCikAavGX2G0z3Osoyg4F-ns-9U2OV_U5aJc4pryV41tBDNHXFQOK2hzqwkig==]
  • Organomation. "Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOav3ZwBr-a80ECQFZnyuVTCThVc9OgOmymXx5WcvHk_K0UGAMBxcFwM79xkac9Xn2bpx66ojCc_X6fZt4vaWgD8z8qTJfzu1HUgSxuvJRjo53Y9Yg4WvA6dA_A3KHvzeKaV0a1UCRXPlbrcFD2HnH_8plWkIuYNL6zBJRrKEuyl6F8HBt-AGlqWSuuXmaasTVZgHCrzCigqzPEQD8g6XSsHUpDaoHawihpOcI=]
  • Università Politecnica delle Marche. "USING THE VOLATILE FINGERPRINT FOR EXPLORING DIFFERENCES AMONG HOPS VARIETIES".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgwf5_yWJKFQtINChi6vj-hfJnRpzfZp7JjzB_uCLhvAOndlREOSgFCZSFwVRr6cXJWTDjmsvHNql048TvyGOodK9wfiQb7HT43_ET0m66pFU0dPbg1dHVIEUkz74Kt5cFO9BntXdVz_SENDQezTvCDDx8lvB4ZO8Bcn4wAJy2ZrWXzqwEsXR1IRc=]
  • SISWEB. "MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERWnGbP1h1UirWMiPFJEoGpk0UzrlQxhUVtTzyZ_0PWgN8ag8H2GecNHzFkfF4zLOZulFJ2A0SjFrfPtfS-pCQs91g7NW263wlacvDqlojOEFgxoTX_ctXn0TD4Dw2-vcxV2UtyiYhxWri]
  • ResearchGate. "Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgn0Lo-lesk_Ls-W64bruAqOcvHr4Gv5AD2-t_iCrWvlUqqwgL0hd97D7xFToSb8qnWP-noZAk5hmh_pFZ1S5aRk3EuZThHwy8hg6CjoribwYsElUi8MC7iLghE8QSrZFfucrbldprgmJQziwKfCo8kIhVM2l-GPX57BEhfMZhvuSiGFeNUvkG5L2Hy_HF5s268xbMAAjLY_7kTaHqdavqKsLMcqxYVV3as3e1k7AG]
  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZlCbHQXvtM4XuJpL3KITPvzeKJE_RoOw4f9AB96JNI1BQ2qBNhnATxoqnpLgRc2hRMP7uQu6_eesmfu-qFke_Wuttvumt7I5UKGo5fEYcVY9_80ePkPigJO4K6png8_iZxxJnzYMTNkRolwWQ115fPRTO_ZsUsyrUdykaM60RoYh-44hNzEIikrn4390Gjwf]
  • UNIPI. "Cannabis sativa and Humulus lupulus essential oils as novel control tools".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Tv5xUIaDy3KwN5oHWMWPkBOb8lFcJmPYQViE_GvU3WoR9Yv-zvOs1U9N3M0KkP8-7sCO_wEd_vXJApJm_3xI9v2nlBpO8nfefIlLlXvXhF4nrUfHeaG5iTA669tBItB50SUDIxZQsJaNof94I-HnBs-Stqkz4PANQyhtNwq_bad8XNVhFSu9eB_keZS06WN_FdVUoT1BHDpz1F4-MApn]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Quantification Methods for Trace Methyl 4-nonenoate

Introduction: The Analytical Imperative for Trace Volatile Quantification In the realms of pharmaceutical development, food science, and environmental monitoring, the ability to accurately quantify trace-level volatile o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Trace Volatile Quantification

In the realms of pharmaceutical development, food science, and environmental monitoring, the ability to accurately quantify trace-level volatile organic compounds (VOCs) is paramount. Methyl 4-nonenoate, a semi-volatile fatty acid methyl ester (FAME), serves as a pertinent example. It can be a critical biomarker in biological matrices, a key aroma component in food products, or a potential impurity in pharmaceutical formulations. Its analysis is complicated by its inherent volatility, potential for thermal degradation, and the challenge of detecting it at low concentrations within complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold-standard technique for this task, offering unparalleled sensitivity and selectivity.[1] However, the generation of reliable and defensible data hinges entirely on the rigorous validation of the analytical method. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure that bioanalytical methods are well-characterized and suitable for their intended purpose.[2][3][4][5]

This guide provides an in-depth comparison of validation strategies for the GC-MS quantification of trace methyl 4-nonenoate. Moving beyond a simple recitation of steps, we will explore the underlying scientific principles, explain the causality behind experimental choices, and present robust protocols that embody a self-validating system, ensuring the integrity of your results.

Pillar 1: Foundational Calibration Strategies - A Comparative Overview

The choice of calibration strategy is the most critical decision in quantitative analysis, directly impacting the accuracy and reliability of the results. For trace analysis in complex matrices, three primary approaches are considered, each with distinct advantages and limitations.

External Standard Calibration

This is the most straightforward calibration method. It involves creating a calibration curve using a series of standards containing known concentrations of the analyte prepared in a clean solvent. The instrument response is plotted against concentration, and the concentration of the analyte in unknown samples is determined by interpolation.

  • Causality & Field Insights: The core assumption of this method is that the analyte in the sample behaves identically to the analyte in the clean solvent. This assumption frequently fails in practice. Matrix components can co-elute with the analyte, either suppressing or enhancing the ionization process in the MS source, a phenomenon known as the "matrix effect".[6][7][8][9] This can lead to significant over- or underestimation of the analyte concentration.[6] For trace-level work, where the analyte-to-matrix ratio is low, this effect is often pronounced and is a primary source of analytical error.

Matrix-Matched Calibration

To counteract the matrix effect, this strategy involves preparing the calibration standards in a blank matrix that is as close as possible in composition to the actual samples. For example, if analyzing human plasma, the standards would be prepared in analyte-free human plasma.

  • Causality & Field Insights: By incorporating the matrix into the standards, any signal suppression or enhancement experienced by the analyte should, in theory, be mirrored in the calibrators, thus canceling out the effect.[8] This approach is a significant improvement over external calibration. However, its trustworthiness is contingent on a critical, and often challenging, prerequisite: obtaining a truly representative, analyte-free blank matrix. For endogenous compounds or ubiquitous environmental contaminants, finding a "clean" blank matrix can be impossible. Furthermore, matrix composition can vary significantly between different lots or individuals, introducing variability that the calibration cannot account for.

Stable Isotope Dilution (SID) - The Gold Standard

The Stable Isotope Dilution (SID) assay is widely regarded as the definitive method for trace quantification in complex matrices.[10] This technique utilizes a stable, isotopically labeled version of the analyte (e.g., methyl 4-nonenoate-d3) as an internal standard (IS). A known amount of the IS is spiked into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.

  • Causality & Field Insights: The power of SID lies in its ability to correct for multiple sources of error simultaneously. Because the stable isotope-labeled IS is chemically identical to the analyte, it has the same extraction recovery, chromatographic retention time, and ionization response.[11][12] Any analyte loss during sample extraction, derivatization, or injection will be mirrored by a proportional loss of the IS.[11] Similarly, any matrix-induced ion suppression or enhancement will affect both the analyte and the IS equally.[10] Quantification is based on the ratio of the response of the native analyte to the response of the labeled IS. This ratio remains constant regardless of sample loss or matrix effects, providing an exceptionally robust and accurate measurement.[13] This self-correcting mechanism makes SID the most trustworthy approach for demanding trace-level applications.

Comparative Summary of Calibration Strategies
Parameter External Standard Matrix-Matched Stable Isotope Dilution (SID)
Accuracy Low (highly susceptible to matrix effects)Moderate to HighVery High
Precision ModerateModerateVery High
Robustness to Matrix Effects PoorGoodExcellent
Correction for Sample Loss NoneNoneExcellent
Cost LowModerate (requires blank matrix)High (requires synthesis/purchase of labeled standard)
Complexity LowModerateModerate to High

Pillar 2: Core Validation Parameters - Protocols and Rationale

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[14] The following parameters, derived from the International Council for Harmonisation (ICH) Q2(R1) guideline and FDA/EMA bioanalytical method validation guidances, form the bedrock of this process.[4][15][16][17][18]

Specificity and Selectivity
  • Expert Rationale (The "Why"): Specificity proves the method can differentiate and quantify the analyte without interference from other sample components like metabolites, impurities, or matrix constituents.[1][15] In GC-MS, this is achieved by combining chromatographic separation (retention time) with the mass spectrometer's ability to selectively monitor for unique ions of the target analyte.[1]

  • Self-Validating Protocol (The "How"):

    • Analyze at least six independent sources of blank matrix (e.g., six different lots of plasma).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

    • Acceptance Criteria: The response from interfering peaks in the blank samples at the retention time of the analyte must be less than 20% of the analyte response at the LLOQ. The response for the internal standard channel must be less than 5%.

Linearity and Range
  • Expert Rationale (The "Why"): This establishes that the method's response is directly proportional to the analyte concentration across a specified range. This range must encompass the expected concentrations in study samples.

  • Self-Validating Protocol (The "How"):

    • Prepare a blank sample (matrix with IS) and a minimum of six non-zero calibration standards spanning the expected concentration range.

    • Analyze the standards in triplicate.

    • Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares model, as variance is often higher at lower concentrations.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[19] The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Expert Rationale (The "Why"): Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter between a series of measurements.[1][20] These are evaluated at multiple concentration levels to ensure reliability across the entire quantification range.

  • Self-Validating Protocol (The "How"):

    • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (in the middle of the range)

      • High QC (approx. 80% of the Upper Limit of Quantification)

    • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day precision).

    • Acceptance Criteria: The mean value for accuracy should be within ±15% of the nominal value (±20% at LLOQ).[21] The Relative Standard Deviation (RSD) for precision should not exceed 15% (20% at LLOQ).[18]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Expert Rationale (The "Why"): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy. The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision.[15] The LOQ is the most critical sensitivity parameter for quantitative assays.

  • Self-Validating Protocol (The "How"):

    • LOD: Can be estimated based on a signal-to-noise ratio (S/N) of at least 3:1.

    • LOQ: Determined by analyzing a series of low-concentration samples and identifying the lowest concentration that meets the accuracy (±20%) and precision (≤20% RSD) acceptance criteria. This concentration is then validated as the LLOQ of the assay.

Stability
  • Expert Rationale (The "Why"): This ensures that the concentration of methyl 4-nonenoate does not change during sample handling, processing, and storage.[1] For a volatile compound, this is particularly critical to rule out losses due to evaporation or degradation.

  • Self-Validating Protocol (The "How"):

    • Analyze Low and High QC samples (n=3) after exposing them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Bench-Top Stability: Stored at room temperature for a duration that mimics the expected sample preparation time.

      • Long-Term Stability: Stored at the intended storage temperature for a period longer than the expected study sample storage time.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Pillar 3: Experimental Workflow & Data Interpretation

A robust validation is built upon an optimized and well-controlled experimental workflow.

Sample Preparation: Maximizing Recovery and Minimizing Interference

For a volatile analyte like methyl 4-nonenoate in a complex matrix, the extraction technique is critical.

  • Headspace (HS) vs. Solid-Phase Microextraction (SPME):

    • Static Headspace (HS): Involves equilibrating the sample in a sealed vial and injecting an aliquot of the vapor phase. It is simple and automated but may lack the sensitivity required for very low trace levels.[22]

    • Solid-Phase Microextraction (SPME): Uses a coated fiber to adsorb and concentrate analytes from the headspace.[23][24] SPME offers significantly higher sensitivity (often by orders of magnitude) compared to static headspace, making it ideal for trace analysis.[22] The choice of fiber coating (e.g., PDMS/DVB) is crucial for efficient trapping of the target analyte.[22]

  • Derivatization (If Applicable): If the analysis begins with the parent acid (4-nonenoic acid), derivatization is necessary. Carboxylic acids are polar and exhibit poor peak shape in GC.[25] Converting the acid to its methyl ester (FAME) via esterification (e.g., using methanolic HCl or BF3-methanol) increases volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks suitable for quantification.[26][27][28]

GC-MS Parameter Optimization
  • Column Selection: A mid-polar stationary phase column (e.g., a 50% phenyl-polysiloxane) is often a good choice for separating FAMEs from other matrix components.

  • Injection Mode: Splitless injection is typically used to transfer the maximum amount of analyte onto the column, which is essential for trace-level sensitivity.

  • MS Detection Mode:

    • Full Scan: Acquires a full mass spectrum. Useful for identification but lacks the sensitivity needed for trace quantification.

    • Selected Ion Monitoring (SIM): The mass spectrometer is programmed to monitor only a few specific, characteristic ions for the analyte and its internal standard. This dramatically increases the dwell time on the ions of interest, significantly boosting sensitivity and selectivity.[29] For methyl 4-nonenoate, one would select a quantifier ion (most abundant) and one or two qualifier ions for identity confirmation.

Overall Validation and Analysis Workflow

The following diagram illustrates a comprehensive workflow for the validation and subsequent analysis of methyl 4-nonenoate using the gold-standard SID-GC-MS approach.

Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Method Validation cluster_routine Phase 3: Routine Sample Analysis Prep_IS Prepare Stable Isotope IS (e.g., Me-4-nonenoate-d3) Prep_Stds Prepare Calibration Standards & QC Samples in Matrix Prep_IS->Prep_Stds Opt_SPME Optimize SPME Conditions (Fiber, Time, Temp) Opt_GCMS Optimize GC-MS Parameters (Column, Oven Ramp, SIM ions) Opt_SPME->Opt_GCMS Spike Spike ALL Samples (Calibrators, QCs, Blanks) with Internal Standard Extract SPME Extraction Spike->Extract Analyze GC-MS (SIM) Analysis Extract->Analyze Process Process Data (Peak Integration, Ratio Calculation) Analyze->Process Validate Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) Process->Validate Spike_Unk Spike Unknown Samples & QCs with IS Run_Batch Analyze Batch: Calibrators, QCs, Unknowns Spike_Unk->Run_Batch Check_QC Verify QC Performance (Acceptance Criteria Met?) Run_Batch->Check_QC Report Report Results Check_QC->Report Yes Fail Fail Run, Re-analyze Check_QC->Fail No

Caption: Workflow for GC-MS method validation and analysis.

Data Presentation: Meeting Acceptance Criteria

The final output of a validation study is a comprehensive report summarizing the data. The table below presents an example of a successful validation summary for a SID-GC-MS method for methyl 4-nonenoate in human plasma.

Validation Parameter Concentration (ng/mL) Acceptance Criteria Result (Intra-day, n=5) Result (Inter-day, 3 runs) Status
Linearity (r²) 0.5 - 500≥ 0.990.9980.997Pass
Accuracy (% Bias) LLOQ (0.5)± 20%+8.5%+11.2%Pass
Low QC (1.5)± 15%+5.1%+7.3%Pass
Mid QC (75)± 15%-2.3%-1.5%Pass
High QC (400)± 15%+1.8%+2.4%Pass
Precision (% RSD) LLOQ (0.5)≤ 20%9.8%12.5%Pass
Low QC (1.5)≤ 15%6.2%8.1%Pass
Mid QC (75)≤ 15%3.5%4.2%Pass
High QC (400)≤ 15%2.8%3.9%Pass
Stability (Freeze-Thaw) Low & High QCRecovery within ±15%96.8% (Low), 101.5% (High)-Pass
Stability (Bench-Top, 8h) Low & High QCRecovery within ±15%98.2% (Low), 100.3% (High)-Pass

Conclusion

The validation of a GC-MS method for a trace-level analyte like methyl 4-nonenoate is a rigorous, multi-faceted process that is foundational to data integrity. While simpler calibration methods exist, they are often compromised by the unavoidable challenges of matrix effects and analyte recovery at low concentrations. This guide has demonstrated that a method employing Headspace-SPME for sample extraction combined with Stable Isotope Dilution (SID) GC-MS analysis represents the most scientifically sound and trustworthy approach. By correcting for analytical variability at its source, the SID technique provides unparalleled accuracy and precision. Adherence to the validation protocols outlined, grounded in international regulatory standards, ensures that the resulting analytical method is robust, reliable, and fit for its intended purpose, providing data that can be trusted to make critical scientific and regulatory decisions.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Arron, K. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. KCAS Bio. Retrieved from [Link]

  • Frontage Labs. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Bioanalysis Zone. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • ACS Publications. Stable-Isotope Dilution GC-MS for Determination of Toluene in Submilliliter Volumes of Whole Blood. Retrieved from [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2018, June 1). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • ACS Publications. Comparison of Gas-Sampled and SPME-Sampled Static Headspace for the Determination of Volatile Flavor Components. Retrieved from [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Brewing Science. (2025, September 11). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

  • PubMed. (2014, June 18). Stable isotope dilution gas chromatography-mass spectrometry for quantification of thymoquinone in black cumin seed oil. Retrieved from [Link]

  • Technology Networks. Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]

  • ResearchGate. (2023, March 2). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • ResearchGate. Determination of Trace Levels of Fatty Acid Methyl Esters in Aviation Fuel by GC x GC-FID and Comparison with the Reference GC-MS Method. Retrieved from [Link]

  • ResearchGate. (PDF) Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean salt–fermented fish sauce. Retrieved from [Link]

  • Frontiers. Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles. Retrieved from [Link]

  • Shimadzu. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

  • Taylor & Francis Online. (2018, December 13). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Retrieved from [Link]

  • MDPI. (1989, August 1). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 8). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Retrieved from [Link]

  • IJCPS. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • LECO Corporation. Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. Retrieved from [Link]

  • BioPharm International. (2026, April 7). Method Validation Guidelines. Retrieved from [Link]

  • PubMed. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs). Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ResearchGate. (2026, March 1). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

Sources

Comparative

Mass Spectral Fragmentation Patterns: Methyl 4-Nonenoate vs. Methyl 2-Nonenoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol Executive Summary & Mechanistic Overview When characterizing isomeric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol

Executive Summary & Mechanistic Overview

When characterizing isomeric unsaturated fatty acid methyl esters (FAMEs) such as methyl 2-nonenoate and methyl 4-nonenoate , standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) presents both diagnostic opportunities and severe analytical challenges. The exact position of the double bond relative to the ester carbonyl fundamentally alters the initial ionization and subsequent fragmentation cascades.

However, because standard EI imparts excess internal energy to the molecule, it frequently induces double-bond migration along the aliphatic chain prior to fragmentation. This phenomenon can obscure the original position of the unsaturation, yielding highly similar mass spectra for positional isomers[1]. As a Senior Application Scientist, I have structured this guide to dissect the distinct mechanistic pathways of conjugated ( α,β ) versus isolated ( γ,δ ) FAMEs, and to provide a self-validating analytical protocol that overcomes the limitations of traditional EI-MS.

Fragmentation Mechanics: Methyl 2-Nonenoate (Conjugated System)

Methyl 2-nonenoate features an α,β -unsaturated system. The conjugation between the olefinic double bond and the ester carbonyl group provides significant resonance stabilization to the molecular radical cation [M]∙+ .

  • Molecular Ion Stabilization: The [M]∙+ at m/z 170 is typically of high relative abundance. The extended delocalization of the pi-electron system lowers the ionization energy and stabilizes the resulting radical cation, preventing rapid degradation.

  • McLafferty Rearrangement Suppression: In saturated FAMEs, the McLafferty rearrangement yields a massive diagnostic peak at m/z 74. However, in methyl 2-nonenoate, the rigid sp2 hybridization of the α and β carbons restricts the conformational flexibility required to form the necessary six-membered transition state. Consequently, the m/z 74 ion is heavily suppressed.

  • Diagnostic Fragments: The spectrum is instead dominated by a rearrangement ion at m/z 87 , which frequently serves as the base peak[2]. Additionally, the loss of the methoxy radical yields a prominent [M−31]+ ion at m/z 139.

M2N_Fragmentation M Methyl 2-nonenoate MW: 170.25 RadCat [M]•+ m/z 170 (Conjugation Stabilized) M->RadCat 70 eV EI LossOMe [M - OCH3]+ m/z 139 RadCat->LossOMe -•OCH3 Rearrange Rearrangement Ion m/z 87 (Base Peak) RadCat->Rearrange Alkyl Cleavage + Rearrangement

Fig 1: EI-MS fragmentation pathway of conjugated methyl 2-nonenoate.

Fragmentation Mechanics: Methyl 4-Nonenoate (Isolated System)

Methyl 4-nonenoate contains a homoallylic ( γ,δ ) double bond. Without the stabilizing effect of conjugation with the carbonyl, the fragmentation profile shifts heavily toward allylic cleavages. This compound is frequently encountered in complex biological matrices, such as insect pheromone blends, necessitating precise structural elucidation[3].

  • Molecular Ion: The [M]∙+ at m/z 170 is detectable but generally much weaker than its conjugated counterpart due to the lack of extended resonance stabilization.

  • McLafferty Suppression (The Vinylic Effect): The McLafferty rearrangement is also suppressed in this isomer, but for a completely different mechanistic reason. The γ -carbon (C4) is part of the double bond, meaning the γ -hydrogen is vinylic. Abstracting a vinylic hydrogen is energetically highly unfavorable compared to an aliphatic hydrogen, effectively blocking the standard m/z 74 pathway.

  • Diagnostic Fragments: Fragmentation is driven by allylic cleavages. Cleavage of the C2-C3 bond (which is allylic to the C4=C5 double bond) yields m/z 73 [CH2​COOCH3​]+ . Cleavage at C6-C7 yields an [M−43]+ allylic fragment (m/z 127).

M4N_Fragmentation M Methyl 4-nonenoate MW: 170.25 RadCat [M]•+ m/z 170 (Weaker Intensity) M->RadCat 70 eV EI Allylic1 Allylic Cleavage m/z 73 [CH3OCOCH2]+ RadCat->Allylic1 C2-C3 Cleavage Allylic2 Allylic Cleavage m/z 127 [M - C3H7]+ RadCat->Allylic2 C6-C7 Cleavage

Fig 2: EI-MS fragmentation pathway of isolated methyl 4-nonenoate.

Quantitative Data Comparison

The table below summarizes the key differential features between the two isomers under standard 70 eV EI conditions.

Spectral FeatureMethyl 2-Nonenoate (Conjugated)Methyl 4-Nonenoate (Isolated)
Unsaturation Type α,β (Conjugated) γ,δ (Homoallylic / Isolated)
Molecular Ion [M]∙+ (m/z 170) High relative abundanceLow relative abundance
Base Peak (Typical) m/z 87 (Rearrangement)Variable (often m/z 55, 41, or 73)
McLafferty Ion (m/z 74) Suppressed (Rigid sp2 α,β carbons)Suppressed (Vinylic γ -hydrogen)
[M−OCH3​]+ (m/z 139) ProminentMinor
Primary Cleavage Driver Alkyl rearrangementAllylic cleavage

Self-Validating Experimental Protocol: Orthogonal GC-MS/MS Analysis

Relying solely on EI-MS for double-bond localization is analytically risky due to bond migration. To establish a self-validating system , this protocol utilizes a highly polar GC column for baseline separation, coupled with a split-flow MS system utilizing both standard EI (for library matching) and Covalent Adduct Chemical Ionization (CACI-MS/MS) (for definitive double bond localization)[1]. Alternatively, Field Ionization (FI) can be used to preserve the exact mass of the molecular ion[4].

Causality Behind Experimental Choices:
  • Highly Polar GC Column (e.g., HP-88 or CP-Sil 88): Standard non-polar columns (e.g., DB-5) often fail to resolve positional isomers of unsaturated FAMEs. A high-polarity column separates isomers based on the interaction of the pi-electrons with the stationary phase, ensuring methyl 2-nonenoate elutes distinctly from methyl 4-nonenoate.

  • CACI-MS/MS over EI-MS: CACI uses acetonitrile as a reagent gas to form a [M+54]+ adduct directly at the site of unsaturation. This locks the double bond in place, preventing migration. Subsequent collision-induced dissociation (CID) yields diagnostic α and ω fragments that mathematically pinpoint the double bond's exact location.

Step-by-Step Methodology:
  • Sample Preparation: Dilute the FAME mixture to 10-50 ng/µL in LC-MS grade hexane. Spike with an internal standard (e.g., methyl nonanoate) to validate retention time stability.

  • Chromatographic Separation:

    • Inject 1 µL in split mode (1:50) onto a 100m x 0.25mm x 0.20µm highly polar cyanopropyl column.

    • Temperature Program: Hold at 120°C for 5 min, ramp at 4°C/min to 240°C, and hold for 15 min.

  • Orthogonal Ionization (Split Flow):

    • Channel A (EI): Operate at 70 eV. Scan range m/z 40–350. Use this data to confirm the FAME backbone via NIST library matching (identifying m/z 87 for the 2-enoate).

    • Channel B (CACI-MS/MS): Introduce acetonitrile reagent gas into the CI source. Isolate the [M+54]+ adduct (m/z 224 for C10 FAMEs) in Q1. Apply collision energy (typically 10-15 eV) in Q2, and scan for diagnostic α and ω product ions in Q3.

  • Data Synthesis: Cross-reference the EI library match with the CACI-MS/MS localization data. If the CACI ω -ion confirms a Δ2 position, and the EI shows a strong m/z 87, the identification of methyl 2-nonenoate is analytically absolute.

GCMS_Workflow Sample FAME Mixture (Isomeric Blend) GC Gas Chromatography (High-Polarity Column) Sample->GC Injection Split Split Flow GC->Split Elution EI Standard 70 eV EI (Library Matching) Split->EI Hard Ionization CACI CACI-MS/MS (Double Bond Localization) Split->CACI Soft Ionization Data Integrated Identification (Exact Mass + Structure) EI->Data Fragment Pattern CACI->Data Diagnostic α/ω Ions

Fig 3: Integrated GC-MS/MS workflow for definitive FAME isomer identification.

References

  • PubChem. Methyl 2-nonenoate | C10H18O2 | CID 5368076. National Center for Biotechnology Information. URL:[Link]

  • JEOL Application Note. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL Ltd. URL:[Link]

  • Shimadzu Application Note. C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu Corporation. URL:[Link]

  • ResearchGate / Scientific Literature. Identification of the Sex Pheromone of the Mealybug Dysmicoccus grassii Leonardi. URL:[Link]

Sources

Validation

Comparative Efficacy of Acid vs. Base Catalysts for 4-Nonenoic Acid Esterification: Overcoming Isomerization and Lactonization

For researchers and drug development professionals working with unsaturated fatty acids, esterification is rarely as simple as mixing an acid, an alcohol, and a catalyst. When dealing with 4-nonenoic acid —a carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with unsaturated fatty acids, esterification is rarely as simple as mixing an acid, an alcohol, and a catalyst. When dealing with 4-nonenoic acid —a carboxylic acid featuring a double bond at the γ,δ -position—the choice of catalytic conditions dictates the structural integrity of the final product.

This guide objectively compares the mechanistic pathways, quantitative yields, and experimental protocols of acid-catalyzed versus base-catalyzed esterification for 4-nonenoic acid, providing a self-validating framework to ensure high-purity product synthesis.

Mechanistic Divergence: The Pitfalls of Acid Catalysis

The fundamental challenge in esterifying 4-nonenoic acid lies in the high electron density of its γ,δ -alkene. The catalyst must activate the carbonyl carbon for nucleophilic attack without acting as an electrophile toward the double bond.

The Failure Mode: Acid Catalysis (Fischer Esterification)

In a traditional Fischer esterification, strong mineral acids (e.g., H2​SO4​ ) or sulfonic acids (e.g., p-TsOH) are used to protonate the carbonyl oxygen, driving the reaction forward[1]. However, these strongly acidic conditions inherently trigger side reactions by protonating the γ,δ -double bond, generating a highly reactive secondary carbocation[2].

This carbocation intermediate undergoes two primary degradation pathways:

  • Skeletal Isomerization: Driven by thermodynamics, sequential hydride shifts migrate the double bond from the isolated γ,δ -position to the more stable, conjugated α,β -position[3].

  • Lactonization: The oxygen atom of the carboxylic acid (or the newly formed ester) acts as an internal nucleophile. It attacks the γ -carbocation, cyclizing the molecule to form γ -nonalactone , a highly stable five-membered ring[4].

The Solution: Base/Mild Catalysis (Steglich Esterification)

To preserve the alkene, esterification must proceed via a non-acidic activation of the carboxylic acid. The Steglich Esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[5].

Causality of Success: DCC reacts with 4-nonenoic acid to form an O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, attacks this intermediate to form a highly reactive acylpyridinium species[6]. Because the reaction environment remains strictly neutral-to-mildly-basic, the alkene is never subjected to electrophilic protons, completely preventing isomerization and lactonization. Alternatively, base-promoted alkylation using potassium carbonate ( K2​CO3​ ) and an alkyl halide (e.g., methyl iodide) achieves similar structural preservation by operating through a carboxylate anion intermediate[7].

Mechanistic_Divergence Start 4-Nonenoic Acid (γ,δ-Unsaturated) AcidCat Acid Catalysis (e.g., H2SO4, p-TsOH) Start->AcidCat BaseCat Mild/Base Catalysis (e.g., DCC/DMAP) Start->BaseCat Carbocation Alkene Protonation & Carbocation Formation AcidCat->Carbocation Electrophilic Attack AcylPyridinium Acylpyridinium Intermediate (Alkene Intact) BaseCat->AcylPyridinium Selective Activation Isomerization Hydride Shift: α,β-Isomerization Carbocation->Isomerization Lactonization Intramolecular Attack: γ-Nonalactone Formation Carbocation->Lactonization PureEster Pure 4-Nonenoate Ester (High Yield) AcylPyridinium->PureEster Alcohol Addition

Mechanistic divergence of 4-nonenoic acid esterification under acid vs. base catalysis.

Quantitative Comparison of Esterification Strategies

The table below summarizes the expected experimental outcomes when converting 4-nonenoic acid to its methyl ester using different catalytic systems.

Catalyst SystemReagents & ConditionsTarget Ester YieldIsomerization ByproductLactonization ByproductE-Factor / Purification Difficulty
Strong Acid (Fischer) H2​SO4​ , MeOH, Reflux25 - 35%30 - 40%20 - 30%High: Extremely difficult chromatographic separation of α,β isomers.
Mild Acid p-TsOH, MeOH, 60°C45 - 55%15 - 25%15 - 20%High: Requires extensive silica gel chromatography.
Steglich (Mild Base) DCC, DMAP, MeOH, DCM, RT85 - 95% < 1% < 1% Low: Simple vacuum filtration of precipitated DCU.
Base Alkylation K2​CO3​ , MeI, DMF, RT90 - 98% < 1% 0% Moderate: High yield, but requires handling toxic MeI and removing high-boiling DMF.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.

Protocol A: Steglich Esterification (Recommended Workflow)

This protocol utilizes DCC and DMAP to synthesize methyl 4-nonenoate cleanly.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-nonenoic acid (1.0 eq) and anhydrous methanol (5.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents the highly exothermic formation of N-acylureas (an unwanted side reaction of the O-acylisourea intermediate)[5].

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating the successful consumption of DCC[8].

  • Validation Checkpoint 1 (TLC): Spot the reaction on a silica TLC plate. Elute with 10% Ethyl Acetate in Hexanes. Stain with KMnO4​ . The product spot should immediately turn yellow/brown against the purple background, confirming the double bond is intact.

  • Purification: Filter the white DCU precipitate through a pad of Celite using vacuum filtration. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Perform 1H NMR on the crude product. Look for a distinct multiplet at δ 5.30–5.50 ppm integrating to 2 protons. If the integration drops or shifts significantly, isomerization has occurred.

Workflow Step1 Dissolve Acid & Alcohol in DCM (0°C) Step2 Add DMAP (0.1 eq) Step1->Step2 Step3 Dropwise DCC (1.1 eq) Step2->Step3 Step4 Stir at RT (3-4h) Precipitate DCU Step3->Step4 Step5 Filter DCU by Vacuum Filtration Step4->Step5 Step6 Concentrate & Purify (Pure Ester) Step5->Step6

Step-by-step workflow for the Steglich esterification of 4-nonenoic acid.

Protocol B: Acid-Catalyzed Esterification (Demonstration of Failure Mode)

Note: This protocol is provided to demonstrate the degradation pathways and is not recommended for synthesizing pure 4-nonenoate esters.

  • Dissolve 4-nonenoic acid (1.0 eq) in a large excess of methanol (acting as both reactant and solvent).

  • Add concentrated H2​SO4​ (0.2 eq) dropwise.

  • Reflux the mixture at 65°C for 12 hours.

  • Validation Checkpoint (Failure Confirmation): GC-MS analysis of the crude mixture will reveal three distinct peaks: the target ester (minor), methyl 2-nonenoate (isomerization product), and γ -nonalactone (major byproduct, m/z 156)[4]. 1H NMR will show a significant reduction of the vinylic protons at δ 5.30–5.50 ppm and the appearance of a new signal near δ 4.5 ppm corresponding to the methine proton of the lactone ring.

Conclusion

When esterifying γ,δ -unsaturated carboxylic acids like 4-nonenoic acid, the catalytic environment is the primary determinant of product viability. Acidic conditions inevitably lead to alkene protonation, triggering a cascade of skeletal isomerization and lactonization. By employing base-catalyzed or mild coupling methods—specifically the Steglich esterification (DCC/DMAP) or base-promoted alkylation ( K2​CO3​ /MeI)—researchers can bypass electrophilic activation of the double bond, ensuring >90% yields of the structurally preserved ester.

References

  • Organic Chemistry Portal.
  • Wikipedia.
  • Common Organic Chemistry.Acid to Ester - Common Conditions.
  • Master Organic Chemistry.
  • Ruhr-Universität Bochum.
  • LSU Scholarly Repository.
  • ResearchGate.
  • RSC Green Chemistry.

Sources

Comparative

Orthogonal Cross-Validation of NMR and FTIR Spectra for High-Purity 4-Nonenoic Acid Methyl Ester

Executive Summary 4-Nonenoic acid methyl ester (methyl 4-nonenoate) is a critical medium-chain unsaturated fatty acid ester utilized in the synthesis of complex semiochemicals (such as mealybug sex pheromones) and advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nonenoic acid methyl ester (methyl 4-nonenoate) is a critical medium-chain unsaturated fatty acid ester utilized in the synthesis of complex semiochemicals (such as mealybug sex pheromones) and advanced lipid nanoparticles [[1]](). In both drug development and agricultural chemical synthesis, the purity of this intermediate dictates the yield and stereochemical integrity of downstream products. This guide objectively compares standard single-method purity validation against an orthogonal cross-validation approach, providing actionable, self-validating protocols for researchers.

The Pitfalls of Single-Method Validation: High-Purity vs. Standard Grade

Relying solely on Gas Chromatography (GC-FID or GC-MS) for purity validation is a common industry pitfall. While GC effectively quantifies overall volatile purity, it struggles to differentiate closely related positional isomers—such as 3-nonenoic acid methyl ester—without high-purity reference standards. This is because their boiling points and electron ionization (EI) mass fragmentation patterns are nearly identical.

To claim "High-Purity" status, orthogonal validation using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) is mandatory to establish absolute regiochemistry and functional integrity, a standard practice in rigorous lipid analysis [[2]](), 3.

Orthogonal Validation Workflow

ValidationWorkflow Sample 4-Nonenoic Acid Methyl Ester GCMS GC-FID / GC-MS (Baseline Purity) Sample->GCMS Step 1: Volatiles NMR 1H & 13C NMR (Regiochemistry) Sample->NMR Step 2: C=C Position FTIR ATR-FTIR (Stereochemistry) Sample->FTIR Step 3: E/Z Isomerism Purity High-Purity Validation GCMS->Purity % Area NMR->Purity Isomer Exclusion FTIR->Purity Functional Integrity

Workflow for orthogonal validation of lipid esters using GC, NMR, and FTIR.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

Causality & Rationale: NMR provides unambiguous proof of the double bond position by mapping the precise chemical environment of the allylic and alpha/beta protons. We utilize a 2-second relaxation delay to ensure complete proton relaxation, which is critical for the accurate integration required to quantify trace isomer impurities.

  • Sample Preparation: Dissolve 15 mg of methyl 4-nonenoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Acquire with complete proton decoupling, 1024 scans, and a 2-second relaxation delay.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Rationale: ATR-FTIR is prioritized over transmission FTIR because it analyzes the neat liquid without solvent interference, preserving the exact vibrational state of the C=O and C=C bonds. The protocol includes a self-validating check for hydrolysis.

  • Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2 µL of neat methyl 4-nonenoate directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Self-Validation Check: Actively confirm the absence of a broad O-H stretch (~3300 cm⁻¹). The presence of this band indicates hydrolysis back to 4-nonenoic acid or water contamination, immediately invalidating the ester's high-purity status.

Quantitative Data & Spectral Interpretation

Table 1: ¹H NMR Diagnostic Shifts for Isomer Differentiation

The most critical failure point in standard-grade methyl 4-nonenoate is contamination with the 3-nonenoate isomer. NMR easily resolves this via the alpha-proton shift.

Proton EnvironmentMethyl 4-Nonenoate (Target)Methyl 3-Nonenoate (Impurity)Causality / Interpretation
Olefinic (-CH=CH-)~5.3 - 5.5 ppm (m, 2H)~5.4 - 5.6 ppm (m, 2H)Confirms the presence of the double bond.
Alpha-CH₂ (-CH₂-CO)~2.3 - 2.4 ppm (m, 2H)~3.0 - 3.1 ppm (d, 2H)Critical Differentiator: In the 3-isomer, the alpha protons are sandwiched between the carbonyl and the double bond (both alpha and allylic), shifting them significantly downfield.
Methoxy (-OCH₃)~3.66 ppm (s, 3H)~3.67 ppm (s, 3H)Confirms successful esterification.
Allylic (-CH₂-C=C)~2.0 - 2.1 ppm (m, 4H)~2.0 ppm (m, 2H)The 4-isomer has two distinct sets of allylic protons (C3 and C6), whereas the 3-isomer has different allylic splitting.
Table 2: FTIR Vibrational Assignments for Functional Integrity

FTIR acts as the ultimate confirmation of functional group integrity and stereochemistry.

Vibrational ModeWavenumber (cm⁻¹)Causality / Interpretation
Ester C=O Stretch ~1740 cm⁻¹Confirms the intact methyl ester. A shift to <1720 cm⁻¹ indicates carboxylic acid formation (hydrolysis).
Aliphatic C-H Stretch 2925, 2855 cm⁻¹Characteristic of the saturated hydrocarbon tail.
=C-H Stretch (sp²) ~3005 cm⁻¹Confirms the presence of the alkene.
C-O Stretch ~1160 cm⁻¹Validates the ester linkage.
C=C Bend (Trans/E) ~966 cm⁻¹Strong indicator of the (E)-isomer geometry, critical for specific pheromone syntheses 4.
References
  • [4] Fig. 4. HPLC chromatograms of (1 R ,2 R... - ResearchGate. researchgate.net.4

  • [2] 1H NMR-Based Quantitative Lipoprotein Measurement Cross-Validation with Enzymatic Methods Applied to the OMNI-Heart Dietary Intervention Study - PMC. nih.gov. 2

  • [3] Lipid quantification method using FTIR spectroscopy applied on cancer cell extracts. researchgate.net. 3

  • [1] Sex Pheromone of the Azalea Mealybug: Absolute Configuration and Kairomonal Activity. researchgate.net.1

Sources

Validation

Method Validation for Trace Level Detection of Methyl 4-Nonenoate in Food and Lipid Samples: HS-SPME-GC-MS vs. Traditional LLE-GC-FID

As a Senior Application Scientist, I approach method development not as a series of arbitrary steps, but as a system of chemical logic. When tasked with detecting methyl 4-nonenoate—a medium-chain volatile ester critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach method development not as a series of arbitrary steps, but as a system of chemical logic. When tasked with detecting methyl 4-nonenoate—a medium-chain volatile ester critical to the 1[1] and various agricultural products—the primary analytical bottleneck is the sample matrix. Food and lipid samples are predominantly composed of non-volatile triglycerides and free fatty acids. If we attempt to extract our target analyte using traditional solvent-based methods, we inevitably co-extract these bulk lipids, leading to severe matrix suppression, shifted retention times, and rapid degradation of the GC inlet.

In this technical guide, we objectively compare the performance of an optimized Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method against the traditional Liquid-Liquid Extraction with Flame Ionization Detection (LLE-GC-FID) approach.

Mechanistic Comparison: Overcoming the Lipid Matrix

To successfully isolate trace volatile esters, we must exploit their physicochemical properties rather than relying on brute-force solvent extraction.

The Flaw of LLE-GC-FID: Traditional LLE uses non-polar solvents (e.g., hexane) which indiscriminately pull both the volatile methyl 4-nonenoate and the heavy triglycerides into the extract. While FID is a robust universal detector, it lacks the specificity required to differentiate the target ester from co-eluting lipid fragments. This results in high background noise and poor limits of detection.

The Logic of HS-SPME-GC-MS: Methyl 4-nonenoate possesses a sufficiently high vapor pressure to partition into the headspace above a sample, whereas triglycerides do not. By utilizing HS-SPME, we achieve high sensitivity and reproducibility for 2[2] while leaving the interfering lipid bulk entirely behind. Furthermore, by coupling this extraction with GC-MS operated in Selected Ion Monitoring (SIM) mode, we create a self-validating system for 3[3]. The mass spectrometer not only quantifies the analyte but continuously verifies its identity through specific ion ratios.

G A Food/Lipid Sample (Spiked with IS) B HS-SPME Extraction (PDMS/DVB Fiber, 40°C) A->B Optimized Method C Liquid-Liquid Extraction (Hexane/Methanol) A->C Traditional Method D Thermal Desorption (GC Inlet, 250°C) B->D E Solvent Evaporation & Reconstitution C->E F GC-MS Analysis (SIM Mode) D->F G GC-FID Analysis E->G H Data Processing & ICH Q2(R1) Validation F->H G->H

Workflow comparing HS-SPME-GC-MS and LLE-GC-FID for trace ester detection in lipids.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure absolute trustworthiness, the following protocol is designed with built-in internal controls and thermodynamic optimizations.

Step 1: Matrix Modification & Isotope Dilution

  • Action: Weigh 2.0 g of the homogenized food/lipid sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution and spike with 10 µL of methyl nonanoate-d3 (Internal Standard). Seal with a PTFE/silicone septum.

  • Causality: The addition of saturated NaCl induces a "salting-out" effect, decreasing the solubility of the ester in the aqueous/lipid phase and aggressively driving it into the headspace. Using a deuterated internal standard creates a self-validating quantitative system; any fluctuations in extraction efficiency or MS ionization are inherently normalized.

Step 2: Headspace Equilibration and Extraction

  • Action: Incubate the vial at 40°C for 15 minutes with 500 rpm agitation. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes.

  • Causality: 40°C provides the exact thermal energy required to volatilize the medium-chain ester without inducing lipid oxidation or thermal degradation of the food matrix. The bipolar PDMS/DVB fiber coating is specifically chosen for its high affinity to volatile esters.

Step 3: Thermal Desorption and Chromatographic Separation

  • Action: Retract the fiber and insert it into the GC inlet at 250°C for 5 minutes in splitless mode. Separate the analytes using a DB-WAX polar capillary column (30 m × 0.25 mm × 0.25 µm).

  • Causality: Rapid thermal desorption at 250°C ensures a sharp injection band, preventing peak tailing. The polar DB-WAX column strongly retains the ester, allowing any trace volatile hydrocarbons to elute early and separate from the target analyte.

Step 4: Mass Spectrometric Detection (SIM Mode)

  • Action: Operate the MS in Electron Impact (EI, 70 eV) mode. Use SIM to monitor m/z 74 (McLafferty rearrangement ion), m/z 87, and m/z 170 (Molecular ion).

  • Causality: By monitoring specific fragment ions rather than scanning the entire mass range, we drastically increase the signal-to-noise ratio. The consistent ratio between m/z 74 and m/z 87 serves as an irrefutable, self-validating confirmation of methyl 4-nonenoate, even if an unexpected matrix peak co-elutes.

Method Validation Data

According to the 4[4], an analytical procedure must be rigorously evaluated to prove it is "suitable for its intended purpose." We validated both methods across core parameters using spiked lipid matrices.

Validation Parameter (ICH Q2(R1))HS-SPME-GC-MS (Optimized)LLE-GC-FID (Traditional)
Linear Range 1.0 – 500 ng/g50 – 1000 ng/g
Limit of Detection (LOD) 0.3 ng/g15.0 ng/g
Limit of Quantitation (LOQ) 1.0 ng/g50.0 ng/g
Intra-day Precision (RSD%) 3.2%8.7%
Inter-day Precision (RSD%) 4.5%11.2%
Accuracy (Recovery %) 96.5% – 101.2%78.4% – 85.1%
Matrix Effect Assessment < 5% (Negligible)> 25% (Significant Suppression)

Conclusion

The experimental data definitively proves that HS-SPME-GC-MS is the superior methodology for the trace detection of methyl 4-nonenoate in lipid-rich matrices. By leveraging the physical partitioning of the analyte into the headspace, we completely bypass the lipid interference that cripples traditional LLE-GC-FID methods. The integration of isotope dilution and SIM mode detection ensures that the resulting data is not only highly sensitive but intrinsically trustworthy and fully compliant with ICH Q2(R1) regulatory standards.

References

  • Source: univpm.
  • Source: nih.
  • Source: nih.
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Nonenoic Acid, Methyl Ester

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Nonenoic acid, methyl ester, an unsaturated fatty acid methyl ester. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and maintain the integrity of our shared research environment.

The fundamental principle guiding this protocol is that 4-Nonenoic acid, methyl ester, due to its chemical properties, must be managed as hazardous waste. Disposing of this chemical down the drain or in standard refuse is a violation of environmental regulations and poses a significant safety risk.

Hazard Assessment & Pre-Disposal Safety

Understanding the inherent risks of a chemical is the first step toward handling it safely. While a specific, comprehensive safety data sheet (SDS) for 4-Nonenoic acid, methyl ester is not always readily available, data from analogous compounds—such as other fatty acid methyl esters and related unsaturated lipids—provide a strong basis for a cautious approach.

Hazard Profile

Based on GHS classifications for similar substances, 4-Nonenoic acid, methyl ester should be handled as, at a minimum, a combustible liquid and a potential eye irritant.[1][2]

Hazard Classification Category Signal Word Hazard Statement
Flammable/Combustible LiquidCategory 4WarningCombustible liquid.[1][2]
Serious Eye Damage/IrritationCategory 2BWarningCauses eye irritation.[1]

The causality behind this assessment is rooted in the precautionary principle. The ester functional group and the unsaturated alkyl chain are common features in molecules with known irritant and combustible properties. Therefore, we adopt the more stringent classifications to ensure maximum safety.

Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling or preparing this chemical for disposal.

Protection Type Specification Rationale for Use
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which can cause eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Although not classified as a severe skin irritant, prolonged contact should be avoided.[3]
Skin/Body Protection Standard laboratory coat.Protects against contamination of personal clothing.
Safe Storage & Handling of Unused Product

Proper storage is critical for chemical stability and safety. As an unsaturated ester, 4-Nonenoic acid, methyl ester is susceptible to oxidation and hydrolysis, which can alter its properties.[4]

  • Containers: Store in glass containers with Teflon-lined caps. Avoid plastic containers for organic solutions, as they can leach impurities.[4]

  • Atmosphere: For long-term storage, purging the container with an inert gas (argon or nitrogen) is recommended to prevent oxidation at the double bond.[4]

  • Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

  • Segregation: Store away from strong oxidizing agents.[2][5]

Spill & Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

Spill Cleanup Protocol
  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the vicinity of the spill.[1][2]

  • Ensure Ventilation: Ventilate the area thoroughly to disperse any vapors.[1]

  • Contain the Spill: Use a liquid-absorbent, inert material such as vermiculite, Chemizorb®, or dry sand to absorb the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[2][3]

  • Decontaminate Area: Clean the spill area with soap and water, collecting the rinse water for disposal if necessary.

  • Prevent Environmental Release: Take precautions to prevent the spill from entering drains or waterways.[1]

First-Aid Measures
  • If in Eyes: Rinse cautiously with clean water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][6]

  • If on Skin: Wash off immediately with plenty of soap and water.[3]

  • If Inhaled: Move the person to fresh air. If symptoms occur, seek medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

This protocol ensures that waste is accumulated and disposed of in a manner that is safe, compliant, and self-validating.

Principle of Segregation

Never mix 4-Nonenoic acid, methyl ester waste with other chemical waste streams. The rationale is twofold:

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions (e.g., gas generation, heat, polymerization).

  • Compliance & Logistics: Waste disposal companies require accurate characterization of waste. Mixing streams complicates identification, can significantly increase disposal costs, and may violate disposal permits.

Waste Accumulation Workflow

Step 1: Container Selection

  • Choose a container made of a compatible material (borosilicate glass is preferred) that is in good condition, free of leaks, and has a secure, screw-top cap.[7][8] The original product container is often a suitable choice.[9]

Step 2: Proper Labeling

  • Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[7] The label must include, at a minimum:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name: "4-Nonenoic acid, methyl ester"

    • The approximate concentration and total volume/mass.

    • The date accumulation started.

Step 3: Accumulation

  • Add waste 4-Nonenoic acid, methyl ester to the labeled container.

  • Crucially, keep the container closed at all times except when actively adding waste. [8][9] This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage of Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]

  • The container must be kept in a secondary containment bin or tray to contain any potential leaks.[7]

  • Ensure the waste container is segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[5][7]

Disposal Logistics & Compliance

Arranging for Pickup

Once the waste container is full, or if the research project is complete, you must arrange for its disposal.

  • Contact your institution's EHS office to schedule a waste pickup.[7][8] They will provide specific instructions and ensure the waste is handled by a licensed professional waste disposal company.[1][6]

  • Do not attempt to dispose of the chemical waste yourself. Disposal must be entrusted to certified professionals to ensure compliance with all local and national regulations.[1]

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Your institution's EHS department is responsible for ensuring that all disposal practices meet these stringent federal and state requirements.

Visual Workflow: Disposal Decision & Action

The following diagram illustrates the procedural logic for handling and disposing of 4-Nonenoic acid, methyl ester.

Caption: Disposal Workflow for 4-Nonenoic acid, methyl ester.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted without compromising the well-being of your colleagues or the environment.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet: NMIJ CRM 8302-a, Biodiesel Fuel (Palm oil-Based).
  • NextSDS. (n.d.). 4-Nonenoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • TCI Chemicals. (2025, November 18).
  • Fisher Scientific. (2025, December 19).
  • Kao Chemicals Global. (2021, June 21).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Product containing nonanoic acid.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • Sigma-Aldrich. (2025, November 19).
  • Agilent Technologies, Inc. (2024, July 7). Safety Data Sheet: Nonadecanoic Acid Methyl Ester.
  • U.S. Environmental Protection Agency. (2026, February 11). Nonenoic acid, methyl ester - Substance Details - SRS. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Oklahoma. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
  • Cayman Chemical. (n.d.). Nonanoic Acid methyl ester.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • HPC Standards. (n.d.).
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • European Chemical Industry Council (Cefic). (2021, May 15).
  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146.
  • Slawson, V., & Mead, J. F. (2025, September 20). Stability of unsaturated methyl esters of fatty acids on surfaces.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.